molecular formula C11H10N4O5S B1434697 N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide CAS No. 94625-43-1

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Numéro de catalogue: B1434697
Numéro CAS: 94625-43-1
Poids moléculaire: 310.29 g/mol
Clé InChI: CFIMBINHVKTZCH-UHFFFAOYSA-N
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Description

N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal and synthetic chemistry research. It serves as a versatile synthetic intermediate, particularly in the preparation of substituted N-(pyrazin-2-yl)benzenesulfonamides, which are core structures in the development of new pharmacologically active agents . The nitro group on the benzenesulfonamide ring can be reduced to an amino group, yielding 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, a compound better known as the prolonged-action antibacterial and antimalarial drug Sulfalene (Sulfamethoxypyrazine) . This makes the nitro precursor a valuable building block in the synthesis of this and related bioactive molecules. Researchers value this compound for exploring structure-activity relationships (SAR) within the sulfonamide class. Studies on similar N-(pyrazin-2-yl)benzenesulfonamides have investigated their anti-infective potential, including activity against Mycobacterium tuberculosis . The structural motif of a sulfonamide group bridging two aromatic rings is a common feature in many biologically active compounds, which can exhibit a wide range of properties such as antitumor, antiviral, and anti-inflammatory activities . The specific molecular geometry, where the aromatic rings are typically oriented at a significant dihedral angle to each other, can influence solid-state properties and intermolecular interactions, which is a relevant consideration in crystallography and materials science . The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 2-amino-3-methoxypyrazine . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Propriétés

IUPAC Name

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIMBINHVKTZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization and Synthetic Utility of N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (CAS 94625-43-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, sulfonamide derivatives remain a cornerstone of antimicrobial and antimalarial drug development. CAS 94625-43-1 , chemically identified as N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, is a highly specialized nitroaromatic intermediate[1]. It serves as the direct, critical precursor to the active pharmaceutical ingredient (API) Sulfalene (CAS 152-47-6), a long-acting sulfonamide[2]. This whitepaper provides a comprehensive technical analysis of the structural properties, analytical validation methods, and the mechanistic causality behind the synthetic workflows associated with CAS 94625-43-1.

Physicochemical Profiling and Molecular Weight Analysis

The molecular architecture of CAS 94625-43-1 is defined by a pyrazine ring substituted with a methoxy group, linked via a sulfonamide bridge to a strongly electron-withdrawing nitrobenzene moiety[3]. The precise molecular weight of 310.29 g/mol is derived from its molecular formula, C11H10N4O5S[1].

Table 1: Physicochemical Properties of CAS 94625-43-1

PropertyValue
IUPAC Name N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
CAS Number 94625-43-1
Molecular Formula C11H10N4O5S
Molecular Weight 310.29 g/mol
SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[O-]
InChIKey CFIMBINHVKTZCH-UHFFFAOYSA-N

Structural Characterization and Analytical Validation

To ensure high-purity synthesis and prevent downstream catalytic poisoning during the reduction phase, rigorous structural characterization is mandatory. The analytical workflow relies on orthogonal techniques to confirm the presence of key functional groups and the intact molecular weight.

Analytical Sample CAS 94625-43-1 Sample LCMS LC-MS Analysis [M+H]+ = 311.0 Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR Validation Data Synthesis & Structure Confirmation LCMS->Validation NMR->Validation IR->Validation

Multi-modal analytical characterization workflow for CAS 94625-43-1.

Table 2: Expected Spectroscopic Markers for Validation

Analytical TechniqueKey Signal / MarkerStructural Significance
LC-MS (ESI+) m/z 311.0[M+H]+Confirms exact mass (310.0372 Da)
FT-IR ~1530 cm⁻¹, ~1350 cm⁻¹Asymmetric & symmetric NO2 stretch[2]
FT-IR ~1330 cm⁻¹, ~1160 cm⁻¹Sulfonamide S=O stretch[2]
1H-NMR (DMSO-d6) ~11.5 ppm (s, 1H)Highly deshielded sulfonamide N-H
1H-NMR (DMSO-d6) ~3.9 ppm (s, 3H)Methoxy group (-OCH3) protons

Synthetic Methodology: From Precursors to API

The synthesis of the final API (Sulfalene) relies on the efficient formation of CAS 94625-43-1 followed by its controlled reduction. The experimental choices in these protocols are governed by strict mechanistic principles to maximize yield and purity.

Synthesis A 2-Amino-3-methoxypyrazine (Nucleophile) C Sulfonylation Reaction (Pyridine / 0 °C) A->C B 4-Nitrobenzenesulfonyl chloride (Electrophile) B->C D CAS 94625-43-1 N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide C->D Nucleophilic substitution E Catalytic Reduction (H2, Pd/C, MeOH/EtOAc) D->E Nitro group reduction F Sulfalene (CAS 152-47-6) Active Pharmaceutical Ingredient E->F Yields final API

Synthetic workflow and structural transformation of CAS 94625-43-1 into Sulfalene.

Protocol 1: Sulfonylation (Synthesis of CAS 94625-43-1)

Objective: Form the sulfonamide linkage via nucleophilic attack.

  • Preparation: Dissolve 1.0 equivalent of 2-amino-3-methoxypyrazine in anhydrous pyridine under an inert nitrogen atmosphere at 0 °C.

  • Addition: Slowly add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature strictly below 5 °C.

  • Propagation: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Isolation: Pour the reaction mixture into ice-cold water and acidify with 1M HCl until the pH reaches 3-4.

  • Purification: Filter the resulting precipitate, wash extensively with cold deionized water, and recrystallize from ethanol to yield pure N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide.

Causality & Expert Insight: Pyridine is deliberately selected to act as both the solvent and the base. Because the aminopyrazine is a relatively weak nucleophile, pyridine functions as an acid scavenger to neutralize the HCl byproduct, driving the chemical equilibrium forward. The low temperature (0–5 °C) during the electrophile addition is critical to prevent exothermic degradation and limit bis-sulfonylation side reactions. Acidification in the isolation step protonates the pyridine, rendering it water-soluble, while the target sulfonamide (CAS 94625-43-1) selectively precipitates out of the aqueous phase.

Protocol 2: Catalytic Reduction (Synthesis of Sulfalene)

Objective: Reduce the nitro group of CAS 94625-43-1 to an amine without cleaving the sensitive sulfonamide bond.

  • Preparation: Dissolve purified CAS 94625-43-1 in a 1:1 mixture of methanol and ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w) under a continuous nitrogen purge to prevent spontaneous ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Maintain a pressure of 1-2 atm H2 at room temperature for 4-6 hours.

  • Monitoring: Verify the complete disappearance of the nitro compound via LC-MS or TLC.

  • Filtration: Filter the reaction mixture through a Celite pad to safely and completely remove the Pd/C catalyst.

  • Recovery: Concentrate the filtrate under reduced pressure and recrystallize the crude product to yield pure Sulfalene (CAS 152-47-6).

Causality & Expert Insight: Catalytic hydrogenation using Pd/C is prioritized over dissolving metal reductions (e.g., Fe/HCl) because it is highly atom-economical, avoids the generation of heavy metal waste, and prevents the acid-catalyzed hydrolysis of the sulfonamide bond. The mixed solvent system (MeOH/EtOAc) ensures optimal solubility of both the nitro precursor and the resulting amine product, preventing premature precipitation onto the catalyst surface which would cause rapid catalytic deactivation.

References

  • ChemUniverse. "N-(3-METHOXYPYRAZIN-2-YL)-4-NITROBENZENESULFONAMIDE [Q11227]". ChemUniverse Organic & Specialty Chemicals. Available at:[Link]

  • Kubíček, V., et al. "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies". National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

A Comprehensive Guide to the Pharmacokinetic Profiling of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel sulfonamide, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide. The following sections detail the rationale behind the experimental design and provide robust, step-by-step protocols for the essential in vitro and in vivo studies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. A thorough understanding of how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is paramount for predicting its clinical performance. For N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a molecule belonging to the sulfonamide class of compounds, a detailed ADME characterization is critical. Sulfonamides are known to exhibit diverse pharmacokinetic properties, and potential issues such as poor solubility, rapid metabolism, or idiosyncratic toxicity must be investigated early in the drug development process.[1][2][3]

This guide will outline a logical and efficient workflow for the comprehensive pharmacokinetic characterization of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, from initial in vitro screening to definitive in vivo studies in a rodent model.

Analytical Method Development and Validation

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. Given the structural characteristics of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the recommended analytical technique due to its high sensitivity and selectivity.[4]

Sample Preparation

The choice of sample preparation technique will depend on the biological matrix. For plasma and tissue homogenates, a protein precipitation or a supported liquid extraction (SLE) is recommended to remove proteins and phospholipids that can interfere with the analysis.

Protocol: Protein Precipitation

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide:

ParameterSuggested Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Optimized to provide good peak shape and separation from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (to be determined)
MS/MS Transitions Precursor and product ions to be determined by infusion of the analyte

In Vitro ADME Profiling

In vitro assays are crucial for early assessment of a compound's ADME properties, providing valuable data for candidate selection and guiding the design of in vivo studies.[5]

Metabolic Stability

The metabolic stability of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide will be assessed using human liver microsomes (HLMs) to predict its hepatic clearance. Sulfonamides are known to be metabolized by cytochrome P450 (CYP) enzymes.[6][7]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Prepare a reaction mixture containing HLMs (0.5 mg/mL) and N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Analyze the samples by HPLC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent of plasma protein binding influences the distribution of a drug and its availability to target tissues. Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Prepare a solution of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide in plasma.

  • Place the plasma sample in one chamber of the equilibrium dialysis apparatus and buffer in the other, separated by a semi-permeable membrane.

  • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers by HPLC-MS/MS.

  • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Study in Rats

An in vivo study in a rodent model, such as the rat, is essential to understand the complete pharmacokinetic profile of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide in a living system.[8]

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) bolus dose (e.g., 1 mg/kg) to determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO) gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples from the tail vein or via a cannula at appropriate time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[9]

  • Sample Processing: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
Elimination half-life
F% Oral bioavailability

Excretion and Mass Balance

Understanding the routes of elimination is a critical component of the pharmacokinetic profile. A mass balance study can determine the primary routes of excretion (urine, feces).

Protocol: Mass Balance Study in Rats

  • Administer a single radiolabeled dose of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide to rats housed in metabolic cages.

  • Collect urine and feces at regular intervals for up to 7 days or until the excreted radioactivity is less than 1% of the administered dose.[10]

  • Analyze the samples for total radioactivity.

Data Visualization and Interpretation

Visualizing the experimental workflows and the resulting data is essential for clear communication and interpretation.

ADME_Workflow cluster_invitro In Vitro ADME cluster_analytical Analytical Method cluster_invivo In Vivo PK cluster_data Data Analysis Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding HPLC-MS/MS HPLC-MS/MS Metabolic Stability->HPLC-MS/MS Plasma Protein Binding->HPLC-MS/MS PK Parameters PK Parameters HPLC-MS/MS->PK Parameters Rat PK Study (IV & PO) Rat PK Study (IV & PO) Rat PK Study (IV & PO)->HPLC-MS/MS Excretion Study Excretion Study Excretion Study->HPLC-MS/MS

Caption: Overall workflow for the pharmacokinetic profiling of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide.

InVivo_PK_Workflow Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis (HPLC-MS/MS) Sample Analysis (HPLC-MS/MS) Plasma Separation->Sample Analysis (HPLC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (HPLC-MS/MS)->Pharmacokinetic Analysis

Caption: Step-by-step workflow for the in vivo pharmacokinetic study in rats.

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive pharmacokinetic profiling of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide. By following these protocols, researchers can generate high-quality ADME data that will be instrumental in assessing the drug-like properties of this compound and making informed decisions regarding its further development. The early and thorough characterization of a candidate's pharmacokinetic profile is a critical investment that significantly increases the probability of success in the challenging journey of drug discovery and development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta. [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. United States Department of Agriculture. [Link]

  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. [Link]

  • OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. VTechWorks. [Link]

  • Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmacobio-Dynamics. [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine. [Link]

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. [Link]

  • [Pharmacokinetic model studies on the rat. The single-chamber model of the organism]. PubMed. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Effect of sulfa drugs on kidney function and renal scintigraphy. Nuclear Medicine Communications. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

  • (a) Illustration of in vivo pharmacokinetics study using rats... ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. PubMed. [Link]

  • N-(3-METHOXYPYRAZIN-2-YL)-4-NITROBENZENESULFONAMIDE. ChemUniverse. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • PHARMACOKINETICS WRITTEN SUMMARY. PMDA. [Link]

  • Clinical pharmacokinetics of methoxsalen and other psoralens. PubMed. [Link]

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Sources

Crystallographic Structure Analysis of CAS 94625-43-1: A Technical Guide to Solid-State Characterization of Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 94625-43-1, chemically designated as N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, is a critical synthetic intermediate in the development of pyrazine-based sulfonamide therapeutics, most notably the antimalarial and antibacterial agent sulfalene. The solid-state conformation of this nitro-precursor dictates its reactivity, solubility, and downstream polymorphic behavior.

This whitepaper provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of CAS 94625-43-1. Designed for structural chemists and formulation scientists, this guide details the causal logic behind crystallization, data acquisition, and structural refinement to ensure high-fidelity solid-state characterization.

Causality in Crystallization: A Self-Validating Protocol

Obtaining diffraction-quality single crystals is the most critical bottleneck in structural analysis. Sulfonamides frequently exhibit polymorphism and solvent inclusion. The following protocol is designed to thermodynamically favor the most stable polymorph while preventing the kinetic trapping of lattice defects.

Step-by-Step Methodology: Controlled Evaporation Crystallization
  • Solvent Screening & Selection : Prepare a 1:1 (v/v) binary mixture of ethanol and butanol.

    • Causality : Ethanol provides high initial solvating power for the polar sulfonamide and nitro groups. Butanol, possessing a lower vapor pressure, acts as a mild antisolvent. As the ethanol preferentially evaporates, the solution concentrates gradually, promoting highly ordered lattice growth rather than rapid, amorphous precipitation.

  • Dissolution : Dissolve 50 mg of CAS 94625-43-1 in 5 mL of the binary solvent under gentle heating (40°C) until optically clear.

  • Filtration (Self-Validation Step) : Pass the warm solution through a 0.22 μm PTFE syringe filter into a clean borosilicate glass vial.

    • Causality : This step acts as a physical control. By removing heterogeneous nucleation sites (e.g., dust, undissolved micro-crystals), we ensure that nucleation is purely homogeneous, drastically reducing the probability of crystal twinning or polycrystalline aggregation.

  • Controlled Growth : Puncture the vial cap with a single 20-gauge needle hole. Store the vial in a dark, vibration-free cabinet at a stable 20°C for 5–7 days.

  • Harvesting : Harvest the resulting prismatic crystals using a polarized light stereomicroscope. Immediately immerse the selected crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y).

    • Causality : The hydrophobic oil displaces surface mother liquor, preventing rapid solvent loss which can cause the crystal lattice to crack (loss of single-crystal integrity) prior to goniometer mounting.

X-Ray Diffraction Data Acquisition Workflow

Once a pristine crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a diffractometer for data collection.

Instrumental Parameters & Logic:

  • Radiation Source : Molybdenum Kα ( λ=0.71073 Å) is preferred over Copper Kα to minimize X-ray absorption effects, given the presence of the heavy sulfur atom in the molecule.

  • Cryogenic Temperature : Data must be collected at 100 K using a nitrogen cold stream.

    • Causality : Cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly crucial for CAS 94625-43-1 to accurately resolve the position of the sulfonamide proton (N-H) and to mitigate the rotational disorder commonly observed in terminal nitro ( −NO2​ ) groups.

XRD_Workflow Start Single Crystal Selection & Mounting DataColl Data Collection (Mo Kα, 100K) Start->DataColl Reduction Data Reduction & Absorption Correction DataColl->Reduction Solution Structure Solution (Intrinsic Phasing) Reduction->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Workflow for single-crystal X-ray diffraction and structure refinement.

Structure Solution and Refinement

The phase problem is typically solved using intrinsic phasing or direct methods. The structural refinement is performed using the industry-standard SHELXL algorithm 1, seamlessly interfaced through the Olex2 graphical software suite 2.

Refinement Strategy for CAS 94625-43-1:
  • Heavy Atoms : Sulfur, Oxygen, Nitrogen, and Carbon atoms are located from the initial electron density map and refined anisotropically.

  • Hydrogen Atoms : Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • The Sulfonamide Proton : The N-H proton should ideally be located from the difference Fourier map and refined freely. If the data resolution is insufficient, it is constrained to the ideal geometry. Locating this proton is vital, as it acts as the primary hydrogen-bond donor in the crystal lattice 3.

  • Nitro Group Disorder : If the electron density around the −NO2​ group appears smeared, it indicates rotational disorder. This is modeled by splitting the oxygen positions over two sites with complementary occupancies (e.g., 0.60/0.40) and applying appropriate geometric restraints (SADI/DFIX).

Conformational and Supramolecular Analysis

The crystallographic analysis of sulfonamides reveals critical structure-property relationships. For CAS 94625-43-1, the analysis focuses on the following domains:

Molecular Geometry The overall geometry of the molecule is expected to be bent, characterized by the dihedral angle between the methoxypyrazine ring and the nitrobenzene ring. In related structures like the final API sulfalene, this angle approaches ~89° 4. The sulfonamide linkage ( SO2​−NH ) adopts a distorted tetrahedral geometry around the sulfur atom, dictating the spatial projection of the aromatic rings.

Intermolecular Interactions The supramolecular architecture is driven by a robust hydrogen-bonding network:

  • Primary Motif : The sulfonamide N-H acts as a strong donor to the sulfonyl oxygen ( N−H⋯O=S ) or the pyrazine nitrogen of an adjacent molecule.

  • Secondary Motif : Weak C−H⋯O interactions involving the methoxy group and the nitro oxygens stabilize the 3D packing.

  • π−π Stacking : The electron-deficient nitrobenzene ring and the heteroaromatic pyrazine ring engage in offset face-to-face π−π stacking, contributing to the high melting point and low solubility of the precursor.

Table 1: Anticipated Crystallographic Data Summary for CAS 94625-43-1
ParameterAnticipated Value / Description
Chemical Formula C11​H10​N4​O5​S
Molecular Weight 310.29 g/mol
Typical Crystal System Monoclinic or Orthorhombic
Typical Space Group P21​/c or Pbca
Data Collection Temp. 100(2) K
Radiation Source Mo ( λ=0.71073 Å)
Key Torsion Angle C(Ar)−S−N−C(Pyrazine)
Primary H-Bond Donor Sulfonamide N-H

Implications for Drug Development

Understanding the crystal structure of CAS 94625-43-1 is not merely an academic exercise. The spatial orientation of the nitro group and the methoxypyrazine ring directly influences the kinetics of the subsequent catalytic reduction step used to synthesize the active pharmaceutical ingredient (API), sulfalene. Furthermore, the hydrogen-bonding motifs identified in the precursor often persist or act as structural templates in the final API. By mapping the thermodynamic stability of the precursor's crystal lattice, formulation scientists can better predict the solubility profiles, milling behavior, and polymorphic risks associated with the final drug product.

References

  • Title: Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects Source: ACS Publications URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / Semantic Scholar URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C / IUCr Journals URL: [Link]

  • Title: 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide Source: PMC / NIH URL: [Link]

Sources

Methodological & Application

Application Note: Catalytic Reduction of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide to Sulfametopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of active pharmaceutical ingredients (APIs) must be approached not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic and kinetic system. This application note details the robust, scalable catalytic reduction of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide to yield Sulfametopyrazine (also known as Sulfalene).

Sulfametopyrazine is a long-acting sulfonamide antibacterial utilized in the treatment of chronic bronchitis, urinary tract infections, and malaria[1]. Mechanistically, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and thereby halting de novo folic acid synthesis in prokaryotes and lower eukaryotes (including Plasmodium sp.)[2][3]. The critical step in its synthesis is the highly selective reduction of the nitro group to a primary amine without compromising the integrity of the pyrazine ring or the sulfonamide linkage.

Mechanistic Rationale & System Causality

The transformation of the nitroarene precursor to the target aniline derivative is achieved via heterogeneous catalysis using Palladium on Carbon (Pd/C)[4]. This reduction is not a single-step event; it is a multi-step Proton-Coupled Electron Transfer (PCET) process occurring at the metal-solvent interface.

The reaction proceeds sequentially from the nitro compound to a nitroso intermediate, followed by rapid reduction to a hydroxylamine, and finally, hydrogenolysis to the primary amine. The choice of a polar protic solvent (such as ethanol) is non-negotiable here; the solvent actively participates in the transition state, providing the necessary protons to facilitate the dehydration steps inherent to the PCET mechanism.

Mechanism A N-(3-methoxypyrazin-2-yl)- 4-nitrobenzenesulfonamide B Pd/C Surface Activation (PCET Process) A->B Adsorption C Nitroso Intermediate (-H2O) B->C +H2, -H2O D Hydroxylamine Intermediate (+H2) C->D +H2 E Sulfametopyrazine (Target API) D->E +H2, -H2O

Figure 1: Catalytic reduction pathway of the nitrobenzenesulfonamide precursor to Sulfametopyrazine.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and safety, every step in this protocol is designed as a self-validating system, where the physical setup inherently prevents common failure modes.

Step 1: Reaction Setup & The Safety Envelope

  • Charge a dry, heavy-walled hydrogenation flask with N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (1.0 eq).

  • Add absolute Ethanol (10 mL/mmol) to the flask to suspend the precursor.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate).

    • Causality Insight: Dry Pd/C is highly pyrophoric. Suspending the precursor in solvent before adding the catalyst mitigates the risk of the catalyst igniting solvent vapors.

  • Seal the flask and perform three consecutive vacuum/nitrogen purge cycles.

    • Causality Insight: Displacing atmospheric oxygen is mandatory to prevent explosive H₂/O₂ mixtures and to establish a strictly inert baseline before reduction begins.

Step 2: Catalytic Hydrogenation (The PCET Phase)

  • Replace the nitrogen atmosphere with hydrogen gas via a balloon or autoclave (1.0 - 3.0 atm).

  • Stir the reaction mixture vigorously at room temperature (20–25 °C).

    • Causality Insight: Vigorous stirring maximizes the gas-liquid-solid interfacial area. If stirring is inadequate, H₂ mass transfer to the palladium surface becomes the rate-limiting step, leading to incomplete conversion and the accumulation of the hydroxylamine intermediate.

  • Monitor the reaction via HPLC or TLC (Dichloromethane:Methanol 9:1) until complete consumption of the starting material is achieved (typically 3–8 hours).

Step 3: Catalyst Quenching & API Purity Control

  • Upon completion, purge the reaction vessel with nitrogen for 10 minutes to safely evacuate all dissolved hydrogen.

  • Filter the suspension through a tightly packed pad of Celite 545.

    • Causality Insight: Palladium leaching is a critical quality attribute (CQA) failure in API synthesis. Standard filter paper allows nanoscale Pd particles to pass. Celite acts as a tortuous-path depth filter, capturing colloidal palladium and ensuring the final API passes heavy metal toxicity limits.

  • Wash the filter cake with hot ethanol to ensure complete recovery of the product.

Step 4: Isolation & Crystallization

  • Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

  • Induce crystallization by slowly adding cold water and cooling the mixture to 0 °C.

  • Filter the resulting white-to-yellowish precipitate, wash with cold ethanol/water, and dry under vacuum at 45 °C to a constant weight.

Quantitative Optimization & Data Presentation

The parameters of the catalytic reduction dictate both the yield and the impurity profile. Table 1 summarizes the optimization data, demonstrating the critical role of solvent choice and pressure.

Table 1: Optimization of Catalytic Reduction Parameters

EntryCatalyst Loading (10% Pd/C)SolventH₂ Pressure (atm)Time (h)Isolated Yield (%)Purity (HPLC, %)
15% w/wEthanol1.0 (Balloon)1282.495.5
210% w/wEthanol1.0 (Balloon)894.198.2
310% w/wMethanol1.0 (Balloon)895.098.5
4 10% w/w THF (Aprotic) 1.0 (Balloon) 16 65.3 88.0
510% w/wEthanol3.0 (Autoclave)396.599.1

Data Interpretation: Entry 4 clearly illustrates the necessity of a protic solvent; utilizing aprotic THF drastically reduces the reaction rate and yield due to the lack of available protons for the PCET mechanism. Entry 5 demonstrates that increasing the hydrogen pressure to 3.0 atm significantly accelerates the reaction, minimizing side reactions and maximizing the final purity.

Analytical Validation

To confirm the success of the transformation, the isolated API must be validated against the following physicochemical properties:

  • Mass Spectrometry: The theoretical exact mass must shift from 310.03 (Nitro precursor) to 280.0630 (Sulfametopyrazine, Formula: C₁₁H₁₂N₄O₃S)[1].

  • Infrared (IR) Spectroscopy: Successful reduction is marked by the complete disappearance of the strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the emergence of the primary amine -NH₂ doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹.

References

  • National Institutes of Health (NIH) / PubChem. "Sulfalene | C11H12N4O3S | CID 9047". URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "sulfalene | Ligand page & Mechanism of Action". URL:[Link]

Sources

HPLC analytical method development for quantifying CAS 94625-43-1

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive HPLC Analytical Method Development and Validation for the Quantification of CAS 94625-43-1

Abstract CAS 94625-43-1 (N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide)[1] is a critical chemical intermediate in the synthesis of sulfonamide-based therapeutics, most notably the antimalarial and antibacterial agent Sulfalene. Accurate quantification of this intermediate is essential for Active Pharmaceutical Ingredient (API) purity control and synthetic yield optimization. This application note details the mechanistic rationale, step-by-step experimental protocol, and self-validating system suitability criteria for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, fully compliant with ICH Q2(R2)[2] and USP <621>[3] guidelines.

Mechanistic Rationale for Method Parameters

Expertise & Experience: The Causality of Chromatographic Choices Developing a robust quantitative method for CAS 94625-43-1 requires a deep understanding of its physicochemical properties. The molecule features a highly hydrophobic nitrobenzene ring, a methoxypyrazine heterocycle, and a bridging sulfonamide group (-SO₂-NH-).

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., octadecylsilane) is selected to maximize hydrophobic partitioning with the nitrobenzene and pyrazine rings. This ensures adequate retention and baseline resolution from more polar synthetic precursors (e.g., 2-amino-3-methoxypyrazine).

  • Mobile Phase pH Control (Critical Parameter): The sulfonamide nitrogen possesses a slightly acidic proton (pKa ~ 5.5). In a neutral mobile phase, the molecule exists in a state of partial ionization, leading to split peaks, severe tailing, and variable retention times due to secondary electrostatic interactions with residual silanols on the silica support. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the ionization of the sulfonamide is completely suppressed. The molecule remains in its neutral, fully protonated state, guaranteeing sharp, symmetrical peaks.

  • Detection Wavelength: The extended conjugation of the nitroaromatic system and the pyrazine ring provides a strong UV chromophore. Photodiode Array (PDA) spectral analysis indicates an optimal absorption maximum at 265 nm, providing high sensitivity and specificity for the target analyte while minimizing background noise from the mobile phase gradient.

Mechanism Analyte CAS 94625-43-1 (Protonated Sulfonamide) Interaction1 Hydrophobic Interaction (Nitrobenzene & Pyrazine) Analyte->Interaction1 Interaction2 Suppressed Ionization (Prevents peak tailing) Analyte->Interaction2 MobilePhase Mobile Phase (0.1% Formic Acid, pH ~2.7) MobilePhase->Analyte Low pH maintains neutrality StationaryPhase Stationary Phase (C18 Alkyl Chains) Interaction1->StationaryPhase Retention & Separation Interaction2->StationaryPhase Sharp peak shape

Fig 1. Mechanistic rationale for the reversed-phase retention of CAS 94625-43-1.

Experimental Protocols

Trustworthiness: A Self-Validating System To ensure data integrity, this protocol embeds System Suitability Testing (SST) as a mandatory gatekeeper. If the system fails to meet the USP <621> criteria[3] defined in Table 3, the analytical sequence must be aborted, investigated, and corrected before any sample data is processed.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% Formic Acid in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 265 nm (PDA/DAD preferred for peak purity assessment)
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold
2.08020Isocratic focusing
10.02080Linear gradient
12.02080High-organic wash
12.18020Return to initial conditions
15.08020Column re-equilibration

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water. Mix thoroughly and degas via vacuum filtration (0.22 µm) or inline sonication.

    • Phase B: Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of HPLC-grade acetonitrile. Mix and degas.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of CAS 94625-43-1 reference standard[4] into a 10 mL volumetric flask.

    • Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Acetonitrile (Primary Stock: 1.0 mg/mL).

    • Pipette 1.0 mL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with Diluent (Working Standard: 100 µg/mL).

  • Sample Preparation:

    • Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask.

    • Extract and dilute following the exact procedure used for the standard to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

  • Execution Sequence:

    • Inject Blank (Diluent) × 1 (Verify no baseline interference).

    • Inject Working Standard × 5 (Evaluate System Suitability).

    • Inject Samples in duplicate.

    • Inject Working Standard × 1 (Bracketing every 10 samples to verify system drift).

Method Validation Workflow (ICH Q2(R2) Compliant)

The method must be validated across the lifecycle parameters defined by the ICH Q2(R2) guidelines[5] to prove it is "fit for purpose" for quantitative release testing.

Workflow Start Target: CAS 94625-43-1 Physicochemical Profiling Scouting Column & Mobile Phase Scouting (C18, pH < 4) Start->Scouting pKa & LogP analysis Optimization Gradient & Temp Optimization Scouting->Optimization Select best peak shape Validation ICH Q2(R2) Validation (Specificity, Linearity, etc.) Optimization->Validation Lock method parameters SST System Suitability USP <621> Criteria Validation->SST Define control limits Routine Routine API/Intermediate Release Testing SST->Routine Method deployed

Fig 2. Lifecycle workflow for HPLC method development and validation of CAS 94625-43-1.

Table 3: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 8.5 ± 0.2 minEnsures consistent hydrophobic partitioning and gradient performance.
Theoretical Plates (N) > 2000Confirms column efficiency and band broadening control.
Tailing Factor (Tf) ≤ 1.5Verifies successful suppression of sulfonamide ionization.
Injection Precision (%RSD) ≤ 2.0% (n=5)Guarantees autosampler repeatability and integration consistency.
Resolution (Rs) > 2.0Ensures baseline separation from the nearest eluting impurity.

Table 4: Method Validation Summary (ICH Q2(R2))

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and spike with known synthetic precursors.No interference at the RT of CAS 94625-43-1. Peak purity angle < purity threshold (PDA).
Linearity & Range 5 concentration levels from 25% to 150% of target (25 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike API matrix at 50%, 100%, and 150% nominal concentration (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single batch.%RSD of assay results ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision %RSD ≤ 5.0%.

References

  • AiFChem. "94625-43-1 | N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide".
  • ChemUniverse. "n-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide".
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".
  • International Council for Harmonisation (ICH).
  • Agilent Technologies.

Sources

Using CAS 94625-43-1 as an intermediate for antimalarial drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Sulfalene via the Nitro Intermediate CAS 94625-43-1

Executive Summary & Scientific Rationale

The persistent challenge of Plasmodium falciparum resistance necessitates the continuous production and refinement of antifolate antimalarial drugs. Sulfalene (sulfamethoxypyrazine, CAS 152-47-6) is a long-acting sulfonamide that, when combined with pyrimethamine, forms a potent synergistic therapy against malaria. The synthesis of high-purity sulfalene relies critically on the intermediate N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (CAS 94625-43-1) [1].

This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing CAS 94625-43-1 to yield pharmaceutical-grade sulfalene. By understanding the causality behind each synthetic step and implementing self-validating in-process controls, researchers can ensure high-yield, reproducible API (Active Pharmaceutical Ingredient) generation.

Pharmacological Context: The Antimalarial Folate Pathway

Unlike human hosts who salvage preformed folate from their diet, Plasmodium species must synthesize folate de novo. This metabolic vulnerability is the primary target of antifolate antimalarials.

Sulfalene acts as a structural analog of p-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS) , halting the condensation of PABA with dihydropterin pyrophosphate (DHPPP). This interruption prevents the formation of dihydrofolate, ultimately starving the parasite of the tetrahydrofolate required for DNA synthesis[2]. When co-administered with a dihydrofolate reductase (DHFR) inhibitor like pyrimethamine, the folate pathway is subjected to a dual-blockade, drastically reducing the likelihood of parasitic survival[3].

FolatePathway GTP GTP DHPPP DHPPP GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF Catalyzes Sulfalene Sulfalene (from CAS 94625-43-1) Sulfalene->DHPS Competitive Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Competitive Inhibition

Folate synthesis pathway in Plasmodium highlighting DHPS inhibition by sulfalene.

Synthetic Logic: Why the Nitro Intermediate?

A common question in sulfonamide synthesis is why one cannot directly react 4-aminobenzenesulfonyl chloride with the target amine (2-amino-3-methoxypyrazine). The causality is rooted in chemoselectivity: an unprotected amino group on the sulfonyl chloride would act as a nucleophile, reacting with the sulfonyl chloride of neighboring molecules to form undesired poly-sulfonamide polymers.

To bypass this, the amino group is masked as a nitro group. 4-Nitrobenzenesulfonyl chloride is reacted with 2-amino-3-methoxypyrazine to form the stable intermediate CAS 94625-43-1 . Once the sulfonamide linkage is securely established, the nitro group is selectively reduced via catalytic hydrogenation to yield the active primary amine of sulfalene[4].

SyntheticWorkflow A 2-Amino-3-methoxypyrazine Step1 Nucleophilic Substitution (Pyridine, 0°C to RT) A->Step1 B 4-Nitrobenzenesulfonyl chloride B->Step1 Intermediate CAS 94625-43-1 (Nitro Intermediate) Step1->Intermediate Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermediate->Step2 Product Sulfalene (CAS 152-47-6) (Active API) Step2->Product

Two-step synthetic workflow from precursor to sulfalene via CAS 94625-43-1.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of CAS 94625-43-1 (Condensation)

Objective: Form the sulfonamide bond while preventing side reactions.

  • Preparation: Dissolve 1.0 equivalent of 2-amino-3-methoxypyrazine in anhydrous pyridine (approx. 5 mL/mmol).

    • Causality: Pyridine serves a dual purpose. It acts as the solvent and as an acid scavenger to neutralize the HCl byproduct, which drives the equilibrium forward and prevents the protonation of the weakly nucleophilic pyrazine amine[5].

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride portion-wise over 30 minutes.

    • Causality: The reaction is highly exothermic. Strict temperature control prevents the thermal degradation of the sulfonyl chloride into sulfonic acid.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching & Isolation: Pour the mixture into crushed ice water and acidify to pH 3-4 using 1M HCl. The intermediate (CAS 94625-43-1) will precipitate as a pale solid. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation (IPC): Perform TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting pyrazine spot confirms reaction completion. Melting point analysis should yield a sharp peak (expected ~218-220°C for similar pyrazine nitro-sulfonamides)[4].

Protocol B: Catalytic Hydrogenation to Sulfalene

Objective: Selectively reduce the nitro group to an amine without cleaving the S-N bond.

  • Setup: Dissolve the purified CAS 94625-43-1 in absolute ethanol (10 mL/mmol). Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

    • Causality: Pd/C provides a highly active surface for the selective reduction of the aromatic nitro group at low pressures, avoiding the harsh conditions that could cleave the sensitive sulfonamide linkage.

  • Hydrogenation: Purge the reaction flask with N₂ gas three times to remove oxygen, then purge with H₂ gas. Stir vigorously under a hydrogen balloon (or at 30 psi in a Parr shaker) at room temperature for 4-6 hours.

  • Filtration: Once hydrogen uptake ceases, filter the reaction mixture through a pad of Celite.

    • Causality: Celite traps the fine, pyrophoric Pd/C particles, preventing heavy metal contamination of the final API and ensuring safe disposal.

  • Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield pure sulfalene.

  • Self-Validation (IPC): Monitor via HPLC (UV detection at 254 nm). The system is validated when the peak corresponding to CAS 94625-43-1 completely disappears, and no intermediate hydroxylamine peaks are present, leaving only the sharp peak of sulfalene.

Quantitative Data & Analytical Specifications

To ensure the integrity of the drug synthesis pipeline, the following physicochemical properties and analytical targets must be met during the transition from the intermediate to the final API.

Property / MetricIntermediate (CAS 94625-43-1)Active API (Sulfalene, CAS 152-47-6)
Molecular Formula C₁₁H₁₀N₄O₅SC₁₁H₁₂N₄O₃S
Molecular Weight 310.29 g/mol 280.30 g/mol
Key Functional Group -NO₂ (Nitro)-NH₂ (Primary Amine)
Target Synthetic Yield 80 – 85%> 90%
Purity Requirement (HPLC) > 98.0% (In-house standard)> 99.5% (Ph. Eur. / USP standard)
Visual Appearance Pale yellow to brown powderWhite to off-white crystalline powder

References

  • AiFChem. "94625-43-1 | N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide." AiFChem Catalog.
  • M. A. et al. "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies." PubMed Central (PMC).
  • P. V. et al. "Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site." PubMed Central (PMC).
  • V. D. et al. "SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES." Jetir.Org.
  • Google Patents. "EP1940519B1 - Pharmaceutical composition comprising artesunate, sulfamethoxypyrazine and pyrimethamine for use in the treatment of malaria within one day." Google Patents.

Sources

Application Note: Advanced Solvent Extraction and Purification Strategies for Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating extraction protocols, and matrix-specific purification techniques.

Introduction & Mechanistic Rationale

Nitrobenzenesulfonamides (NBS), commonly referred to as nosyl amides, are indispensable pharmacophores and transient protecting groups in modern organic synthesis. They are most notably utilized in the Fukuyama amine synthesis[1]. The strategic advantage of the nosyl group lies in its dual functionality: the strongly electron-withdrawing nature of the nitro and sulfonyl groups renders the primary sulfonamide N-H highly acidic, facilitating facile alkylation under mild conditions. Subsequently, the group can be orthogonally deprotected via Meisenheimer complex formation using thiols[1].

As a Senior Application Scientist, I emphasize that a critical mechanistic distinction must dictate your purification strategy: Primary nitrobenzenesulfonamides possess an acidic N-H proton, allowing for highly efficient liquid-liquid extraction (LLE) via acid-base pH-swing partitioning. Conversely, N,N-disubstituted (alkylated) nosyl amides lack this proton, remaining strictly lipophilic throughout the pH scale, thus necessitating chromatographic or crystallographic resolution[2].

Physicochemical Data & Solvent Selection

Understanding the pKa and partition coefficients (LogP) of your target analyte is the foundation of any successful extraction. The acidic nature of primary nosyl amides ensures they are neutral and organic-soluble at low pH, but become anionic and highly water-soluble at high pH (>10).

Table 1: Physicochemical Properties of Key Nitrobenzenesulfonamides

CompoundPredicted pKaWater Sol. (15 °C)LogP (Est.)Optimal Extraction Solvents
2-Nitrobenzenesulfonamide9.24 ± 0.60[3]Slightly Soluble~1.5EtOAc, DCM, CHCl₃
4-Nitrobenzenesulfonamide9.48 ± 0.10[4]606.6 mg/L~1.6EtOAc, DCM, CHCl₃
N-Alkyl-NBS (Secondary)N/A (No N-H)Insoluble> 2.5Hexane/EtOAc, Toluene

Extraction Workflows & Causality

The most robust method for purifying primary nitrobenzenesulfonamides from complex synthetic mixtures is the pH-Swing Extraction . By manipulating the ionization state of the sulfonamide, we can selectively partition it away from neutral organic impurities.

Figure 1: Acid-Base pH-Swing Extraction Workflow for Primary Nitrobenzenesulfonamides.

Self-Validating Experimental Protocols

Protocol 1: pH-Swing Liquid-Liquid Extraction of Primary NBS

Objective: Isolate primary 2- or 4-nitrobenzenesulfonamide from neutral organic byproducts.

  • Initial Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Basic Partitioning: Add an equal volume of 1M aqueous NaOH. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Causality: The sulfonamide (pKa ~9.5) deprotonates completely at pH > 11, forming a highly water-soluble sodium salt.

    • Validation Check: Test the aqueous layer with pH paper. If pH < 11, add more NaOH. A lower pH will result in incomplete deprotonation and catastrophic product loss to the organic waste.

  • Organic Wash: Separate the layers. Wash the basic aqueous layer with a fresh portion of EtOAc or DCM to remove residual lipophilic impurities. Discard the organic layers.

  • Acidification: Carefully acidify the aqueous layer by adding 2M HCl dropwise while stirring until the pH reaches ~2.

    • Validation Check: The solution should become cloudy as the neutral sulfonamide precipitates out of the aqueous solution.

  • Final Extraction: Extract the cloudy aqueous mixture with two portions of EtOAc. The neutral sulfonamide will partition into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified primary nitrobenzenesulfonamide[2].

Protocol 2: Post-Fukuyama Deprotection Amine Isolation

Objective: Isolate the free secondary amine after nosyl group cleavage. Context: Deprotection using thiophenol and potassium hydroxide generates the free amine and a highly lipophilic thioether byproduct[1].

  • Quench & Dilute: Cool the reaction to room temperature and dilute with water.

  • Primary Extraction: Extract the mixture with DCM. Both the free amine and the thioether byproduct partition into the organic layer[1].

  • Acidic Partitioning (The Inverse Swing): Extract the combined DCM layers with 1M HCl.

    • Causality: The newly formed secondary amine is protonated to an ammonium salt, partitioning into the aqueous layer. The thioether byproduct remains trapped in the DCM.

    • Validation Check: Spot the DCM layer on a TLC plate and visualize under UV. The highly UV-active thioether should be present, while the amine should be absent (ninhydrin negative).

  • Basification & Recovery: Basify the aqueous layer with 2M NaOH (pH > 10) and extract with fresh DCM. Dry over MgSO₄ and concentrate to yield the pure secondary amine[2].

Advanced Matrix Extractions (Environmental & Biological)

For drug development professionals isolating sulfonamide derivatives from complex biological or environmental matrices, standard LLE is often insufficient due to severe emulsion formation and matrix interference.

Table 2: Extraction Recoveries by Technique and Matrix

Matrix TypeExtraction TechniqueSolvent / Sorbent SystemTarget AnalyteRecovery (%)
Synthetic ReactionLLE (pH Swing)EtOAc / Aqueous NaOHPrimary NBS> 95%
Aged SoilPressurized Liquid Extraction (PLE)Acetonitrile / Buffer (pH 8.8)Sulfonamide Antibiotics62 - 93%[5]
Whole BloodMatrix Solid-Phase Dispersion (MSPD)Acetone / Diatomaceous EarthSulfonamide Derivatives90 - 96%[6]
  • Pressurized Liquid Extraction (PLE): Utilizing a mixture of buffered water (pH 8.8) and acetonitrile at elevated temperatures (200 °C) and pressures (100 bar) significantly enhances the disruption of analyte-matrix interactions in aged soils, overcoming sequestration effects[5].

  • Matrix Solid-Phase Dispersion (MSPD): For biological fluids like whole blood, dispersing the sample over diatomaceous earth followed by elution with acetone provides a highly efficient, emulsion-free extraction, superior to classical protein precipitation[6].

References

  • [1] Fukuyama Amine Synthesis - Chem-Station Int. Ed. - [Link]

  • [2] Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure -[Link]

  • [5] Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction - PubMed -[Link]

  • [6] Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood - Oxford Academic -[Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of Methoxypyrazine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxypyrazine sulfonamides represent a class of compounds with significant potential in pharmaceutical and agrochemical research, merging the biologically active sulfonamide pharmacophore with the methoxypyrazine moiety, a key aroma compound in many natural products.[1][2][3] Understanding the fragmentation behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification and quantification in complex matrices.[4][5] This application note provides a detailed examination of the characteristic fragmentation pathways of methoxypyrazine sulfonamides observed during electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines a robust protocol for their analysis.

The core of this guide is built upon the foundational principles of sulfonamide fragmentation, which typically involves cleavage of the sulfonamide bond and loss of sulfur dioxide, coupled with the fragmentation patterns of the methoxypyrazine ring.[6][7] By understanding these pathways, researchers can develop highly selective and sensitive methods for the detection and characterization of this important class of molecules.

Proposed Fragmentation Pathways

The fragmentation of protonated methoxypyrazine sulfonamides in positive ion ESI-MS/MS is predicted to follow several key pathways, originating from the initial protonation event, which is likely to occur on the nitrogen of the sulfonamide group or the pyrazine ring.[8][9] The subsequent collision-induced dissociation (CID) will likely result in a series of characteristic product ions.

A primary fragmentation route for aromatic sulfonamides is the elimination of sulfur dioxide (SO2), a neutral loss of 64 Da.[6] This is often followed by intramolecular rearrangement. Another significant fragmentation involves the cleavage of the S-N bond, which can lead to the formation of an ion-neutral complex in the gas phase.[8][9][10] This complex can then lead to the formation of radical cations of the constituent amine.[8][9][10]

The methoxypyrazine moiety is expected to influence the fragmentation, with potential losses of a methyl radical (•CH3) from the methoxy group, followed by the loss of carbon monoxide (CO).

The proposed fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathways cluster_precursor Precursor Ion cluster_pathway1 Pathway 1: SO2 Elimination cluster_pathway2 Pathway 2: S-N Cleavage cluster_pathway3 Pathway 3: Methoxypyrazine Ring Fragmentation [M+H]+ [M+H]+ [M+H-SO2]+ [M+H-SO2]+ [M+H]+->[M+H-SO2]+ -SO2 (64 Da) Methoxypyrazine_ion [Methoxypyrazine-NH2]+ [M+H]+->Methoxypyrazine_ion S-N Cleavage Sulfonyl_cation [R-SO2]+ [M+H]+->Sulfonyl_cation S-N Cleavage Loss_of_CH3 [M+H-CH3]+ [M+H]+->Loss_of_CH3 -•CH3 (15 Da) Loss_of_CO [M+H-CH3-CO]+ Loss_of_CH3->Loss_of_CO -CO (28 Da)

Caption: Proposed fragmentation pathways for a methoxypyrazine sulfonamide.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of methoxypyrazine sulfonamides. Optimization may be required based on the specific analyte and matrix.

Materials and Reagents
  • Methoxypyrazine sulfonamide standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB)[11]

Sample Preparation (for complex matrices)

For samples such as environmental water or biological fluids, a solid-phase extraction (SPE) step is recommended to remove interfering matrix components and concentrate the analyte.[4][11]

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pathway elucidation.

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Collision Gas: Argon

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each methoxypyrazine sulfonamide.

Data Presentation and Interpretation

The expected MRM transitions and their corresponding fragmentation pathways are summarized in the table below.

Precursor Ion ([M+H]+)Product IonNeutral LossProposed Fragmentation Pathway
m/z (Analyte)[M+H-SO2]+64 DaElimination of sulfur dioxide
m/z (Analyte)[Methoxypyrazine-NH2]+R-SO2Cleavage of the S-N bond
m/z (Analyte)[R-SO2]+Methoxypyrazine-NH2Cleavage of the S-N bond
m/z (Analyte)[M+H-CH3]+15 DaLoss of a methyl radical from the methoxy group
[M+H-CH3]+[M+H-CH3-CO]+28 DaLoss of carbon monoxide from the pyrazine ring

The relative abundance of these product ions will depend on the specific structure of the methoxypyrazine sulfonamide and the collision energy used.

Experimental Workflow

The overall workflow for the analysis of methoxypyrazine sulfonamides is depicted below.

Experimental_Workflow Sample_Collection Sample Collection Sample_Preparation Sample Preparation (SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Sources

Formulating the Intractable: Advanced Solubilization Strategies for Sulfonamide Drug Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide drug intermediates (e.g., sulfamethoxazole, sulfadiazine, sulfathiazole) are foundational to numerous therapeutic classes, yet they frequently exhibit poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. This intractable nature stems from their high crystal lattice energy, driven by extensive 1D to 3D intermolecular hydrogen-bonding networks, and their weakly acidic nature (pKa 5.0–8.0), which leaves them predominantly unionized in physiological environments.

This application note provides a comprehensive, mechanistic guide to overcoming these thermodynamic barriers using three validated formulation strategies: Amorphous Solid Dispersions (ASDs) , Ternary Cyclodextrin Complexation , and Deep Eutectic Solvents (DES) .

Formulation_Strategy API Sulfonamide Intermediate (BCS Class II/IV) Assess Physicochemical Profiling (Lattice Energy, pKa, LogP) API->Assess Lattice High Crystal Lattice Energy? Assess->Lattice Hydrophobic High Hydrophobicity (LogP > 3)? Assess->Hydrophobic Liquid Liquid Formulation Required? Assess->Liquid ASD Amorphous Solid Dispersion (PVP / Soluplus) Lattice->ASD Yes CD Ternary Cyclodextrin Complexation Hydrophobic->CD Yes DES Deep Eutectic Solvents (ChCl:TEG) Liquid->DES Yes

Decision matrix for selecting a sulfonamide solubilization strategy based on physicochemical properties.

Strategy I: Amorphous Solid Dispersions (ASDs) via Mechanochemical Activation

Mechanistic Rationale

Converting a crystalline sulfonamide into an amorphous state bypasses the high enthalpy of fusion required to break the crystal lattice, providing a thermodynamic "spring" that drives supersaturation in aqueous media. However, the amorphous state is metastable and prone to rapid recrystallization. To create a kinetic "parachute," the API is co-processed with high glass-transition ( Tg​ ) polymers.

Causality in Polymer Selection: Research demonstrates that Polyvinylpyrrolidone (PVP) forms highly miscible, homogeneous dispersions (evidenced by a single Tg​ ) with sulfonamides over a wide concentration range due to favorable Flory-Huggins interaction parameters. However, under high humidity (e.g., 60% RH), PVP's hygroscopicity causes the formulation to absorb moisture, plasticize, and form a sticky paste. Conversely, Soluplus® (a graft co-polymer) may form heterogeneous dispersions (two Tg​ s) due to lower miscibility, but it maintains superior physical stability and remains a dry powder under identical humidity conditions 1.

Protocol: Preparation and Validation of Sulfonamide ASDs

Objective: Generate a physically stable ASD of Sulfamethoxazole (SMZ) using cryogenic ball milling.

  • Component Weighing: Accurately weigh SMZ and the selected polymer (PVP or Soluplus®) at a 1:2 (w/w) ratio to ensure the API concentration is below its solid solubility limit in the polymer.

  • Mechanochemical Activation: Transfer the physical mixture into a stainless-steel milling jar with 10 mm stainless-steel balls (ball-to-powder ratio of 10:1). Mill at 400 rpm for 60 minutes.

    • Causality: Milling at ambient temperature can induce thermal degradation. Perform the milling in 15-minute cycles with 5-minute cooling intervals to dissipate localized frictional heat.

  • Solid-State Characterization (Validation Checkpoint):

    • PXRD: Analyze the milled powder via Powder X-Ray Diffraction. Validation: The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms the destruction of the crystal lattice.

    • MDSC: Run Modulated Differential Scanning Calorimetry (MDSC) from 0°C to 200°C at 2°C/min. Validation: A single Tg​ between the Tg​ of the pure API and the pure polymer confirms a homogeneous, single-phase solid dispersion.

  • Accelerated Stability Testing: Store samples at 25°C / 60% RH in open vials. Assess physical appearance and repeat PXRD at 2, 4, and 8 weeks.

ASD_Workflow Step1 1. Co-Milling API + Polymer (PVP) Step2 2. Solid-State Analysis (DSC & PXRD) Step1->Step2 Check Single Tg Observed? Step2->Check Pass Homogeneous ASD Proceed to Stability Check->Pass Yes Fail Phase Separation Adjust Polymer Ratio Check->Fail No Fail->Step1

Workflow for the preparation and thermodynamic validation of Amorphous Solid Dispersions.

Strategy II: Ternary Cyclodextrin Inclusion Complexation

Mechanistic Rationale

Cyclodextrins (CDs) enhance solubility by encapsulating the hydrophobic aromatic rings of sulfonamides within their lipophilic central cavities. Native β -CD has limited aqueous solubility (1.85 g/100 mL), which restricts its utility. Derivatization to 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) increases CD solubility to >1200 mg/mL 2.

Causality in Ternary Complexation: Binary complexes (Drug + CD) often exhibit low complexation efficiency for sulfonamides. The addition of a third auxiliary substance, such as the basic amino acid L-Arginine, creates a ternary complex. Arginine establishes hydrogen bonds with both the sulfonamide molecule and the exterior hydroxyl groups of the CD, synergistically increasing the stability constant ( K1:1​ ) and driving the equilibrium toward the complexed state 3.

Protocol: Phase Solubility and Ternary Complex Formulation

Objective: Determine the stability constant ( K1:1​ ) and formulate an optimized ternary complex.

  • Preparation of CD Solutions: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Addition of Auxiliary Agent: Add L-Arginine (0.5% w/v) to each solution to act as the ternary bridge.

  • Equilibration: Add an excess amount of the sulfonamide intermediate to each vial. Seal and agitate in a shaking water bath at 25°C ± 0.5°C for 72 hours to ensure thermodynamic equilibrium.

  • Filtration and Quantification: Filter the suspensions through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption. Quantify the dissolved drug concentration using validated HPLC-UV.

  • Validation Checkpoint: Plot the molar concentration of dissolved sulfonamide against the molar concentration of HP- β -CD. Validation: An AL​ -type phase solubility diagram (a straight line with a slope < 1) confirms the formation of a 1:1 stoichiometric inclusion complex. Calculate the stability constant using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug.

CD_Workflow Prep 1. Prepare HP-β-CD Aqueous Solutions Add 2. Add Excess Sulfonamide + L-Arginine (Ternary) Prep->Add Equilibrate 3. Shake-Flask Equilibration (72 hrs, 25°C) Add->Equilibrate Filter 4. Filter & Quantify (0.45 µm, HPLC/UV) Equilibrate->Filter Validate Validation: AL-Type Phase Diagram? Filter->Validate Success Calculate K1:1 Stability Constant Validate->Success Linear Increase

Experimental workflow for generating and validating ternary cyclodextrin inclusion complexes.

Strategy III: Deep Eutectic Solvents (DES) for Liquid Formulations

Mechanistic Rationale

For applications requiring liquid or semi-solid intermediates, Deep Eutectic Solvents (DES) offer a highly tunable, non-aqueous microenvironment. A DES is formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which interact to significantly depress the melting point of the mixture.

Causality in DES Selection: Sulfonamides exhibit drastically different solubilities depending on the DES composition. Eutectics utilizing Choline Chloride (ChCl) as the HBA outperform those using Betaine. Furthermore, pairing ChCl with Triethylene Glycol (TEG) at a 1:2 molar ratio creates an extensive hydrogen-bonding network that effectively solvates the sulfonamide moiety, increasing mole fraction solubility by orders of magnitude compared to aqueous systems 4.

Quantitative Data Summaries

Table 1: Physical Stability and Miscibility of Sulfonamide ASDs

Comparison of polymer carriers for sulfonamide Amorphous Solid Dispersions (ASDs) prepared via ball milling.

Polymer CarrierMiscibility with SulfonamidesThermal Profile (MDSC)Physical Stability (60% RH / 25°C)
PVP (Polyvinylpyrrolidone) High (Favorable Flory-Huggins)Homogeneous (Single Tg​ )Poor (Forms sticky paste < 2 weeks)
Soluplus® Moderate to LowHeterogeneous (Two Tg​ s)Excellent (Remains dry/powdery)
Table 2: Mole Fraction Solubility of Sulfonamides in DES (ChCl:TEG, 1:2 Molar Ratio)

Solubility data at 25°C demonstrating the efficacy of Choline Chloride-Triethylene Glycol Deep Eutectic Solvents.

Sulfonamide APIMolecular Weight ( g/mol )Mole Fraction Solubility ( x ) in ChCl:TEG
Sulfamethoxazole (SMA) 253.280.01681
Sulfamethazine (SMZ) 278.330.01225
Probenecid (PC) 285.360.00124
Sulfasalazine (SSZ) 398.390.000075
Table 3: Cyclodextrin Complexation Affinities

Relative stability constant ( K1:1​ ) affinities for native cyclodextrins.

DrugHighest Affinity CDIntermediate Affinity CDLowest Affinity CD
Sulfamethoxazole (SMZ) β -CD γ -CD α -CD
Trimethoprim (TMP) γ -CD β -CD α -CD

References

  • Source: PubMed Central (PMC)
  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a critical intermediate in the production of sulfalene (sulfamethoxypyrazine) and related biologically active sulfonamides[1].

Below, you will find troubleshooting FAQs, mechanistic workflows, quantitative condition screening, and field-validated experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: Why is my baseline yield of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide consistently below 40% when using standard pyridine/DCM conditions? A: The primary issue is the inherently low nucleophilicity of 2-amino-3-methoxypyrazine. The lone pair of electrons on the exocyclic amine is heavily delocalized into the electron-deficient, di-nitrogen pyrazine ring. Furthermore, the strongly electron-withdrawing nitro group on 4-nitrobenzenesulfonyl chloride makes the reagent highly susceptible to competing side reactions (like hydrolysis) if the amine does not attack quickly enough. Solution: You must alter the reaction kinetics. Either increase the electrophilicity of the sulfonyl chloride by adding a nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[2], or increase the nucleophilicity of the amine by pre-deprotonating it with a strong base like Sodium Hydride (NaH) to form a highly reactive amide anion[3].

Q2: LC-MS analysis of my crude mixture shows a significant amount of a higher molecular weight byproduct (m/z ~495). What is this, and how do I prevent it? A: This mass corresponds to the bis-sulfonylated byproduct, N,N-bis(4-nitrobenzenesulfonyl)-3-methoxypyrazin-2-amine. Causality: Once the desired mono-sulfonamide forms, the newly formed sulfonamide N-H proton becomes highly acidic due to the electron-withdrawing effects of both the sulfonyl group and the pyrazine ring. In the presence of excess base and sulfonyl chloride, this intermediate easily deprotonates and reacts a second time. Solution: Strictly control the stoichiometry of 4-nitrobenzenesulfonyl chloride to 1.05 – 1.10 equivalents. Maintain the reaction temperature at 0 °C during the addition phase and avoid prolonged heating.

Q3: The 4-nitrobenzenesulfonyl chloride is disappearing, but I am recovering unreacted 2-amino-3-methoxypyrazine. What is happening? A: Your sulfonyl chloride is undergoing hydrolysis to form 4-nitrobenzenesulfonic acid. Causality: 4-nitrobenzenesulfonyl chloride is exceptionally sensitive to moisture. The para-nitro group withdraws electron density from the sulfur atom, making it highly susceptible to attack by trace water present in hygroscopic solvents (like pyridine or THF) or ambient humidity. Solution: Ensure all solvents are strictly anhydrous. Pyridine should be distilled over calcium hydride (CaH₂) prior to use, and reactions must be conducted under an inert atmosphere (N₂ or Argon).

Part 2: Mechanistic Logic & Workflows

YieldOptimization Start Low Yield (<40%) in Sulfonylation? CheckByproduct Analyze Byproducts via LC-MS Start->CheckByproduct BisSulf Bis-sulfonylation detected? CheckByproduct->BisSulf Hydrolysis Sulfonic acid detected? CheckByproduct->Hydrolysis Unreacted Unreacted starting materials? CheckByproduct->Unreacted Sol1 Reduce sulfonyl chloride eq. Lower temp to 0°C BisSulf->Sol1 Yes Sol2 Use anhydrous solvents Check reagent integrity Hydrolysis->Sol2 Yes Sol3 Switch base to NaH or add DMAP catalyst Unreacted->Sol3 Yes

Troubleshooting workflow for identifying and resolving low sulfonylation yields.

Mechanism R1 4-Nitrobenzenesulfonyl Chloride Int N-Sulfonylpyridinium Intermediate R1->Int Fast Cat DMAP Catalyst Cat->Int Prod N-(3-methoxypyrazin-2-yl)- 4-nitrobenzenesulfonamide Int->Prod Rate-determining Amine 2-Amino-3- methoxypyrazine Amine->Prod

DMAP-catalyzed activation of 4-nitrobenzenesulfonyl chloride for amine coupling.

Part 3: Quantitative Data & Condition Screening

To establish the most reliable protocol, various base and solvent combinations were evaluated. The data below summarizes the effect of reaction conditions on the yield of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide.

EntrySolventBase / CatalystTemp (°C)Time (h)Yield (%)Primary Byproduct
1DCMPyridine (2.0 eq)0 to RT1235Unreacted amine
2PyridineNone0 to RT1242Unreacted amine
3DCMPyridine (2.0 eq) + DMAP (0.1 eq)0 to RT678 Trace bis-sulfonylation
4THFNaH (1.2 eq)0 to RT485 None
5THFLiHMDS (1.2 eq)-78 to RT482None
6THFNaH (2.5 eq)0 to RT445Bis-sulfonylation (Major)

Part 4: Step-by-Step Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation (Recommended for Scale-up)

This protocol utilizes the Fukuyama Ns-strategy principles, leveraging DMAP to overcome the poor nucleophilicity of the pyrazine amine without requiring hazardous strong bases[2].

Materials:

  • 2-Amino-3-methoxypyrazine: 1.0 eq (10 mmol, 1.25 g)

  • 4-Nitrobenzenesulfonyl chloride: 1.1 eq (11 mmol, 2.44 g)

  • Pyridine (Anhydrous): 2.0 eq (20 mmol, 1.61 mL)

  • DMAP: 0.1 eq (1 mmol, 0.12 g)

  • Dichloromethane (DCM, Anhydrous): 50 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with Argon.

  • Dissolution: Dissolve 2-amino-3-methoxypyrazine (1.25 g) and DMAP (0.12 g) in 40 mL of anhydrous DCM. Add anhydrous pyridine (1.61 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.

  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.44 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: Dropwise addition at 0 °C suppresses the exothermic formation of the bis-sulfonylated byproduct.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the product as a pale yellow solid.

Protocol B: NaH-Mediated Deprotonation (Recommended for Stubborn Batches)

This protocol pre-forms the highly nucleophilic pyrazinyl amide anion, ensuring rapid and complete conversion.

Materials:

  • 2-Amino-3-methoxypyrazine: 1.0 eq (10 mmol, 1.25 g)

  • 4-Nitrobenzenesulfonyl chloride: 1.05 eq (10.5 mmol, 2.33 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 eq (12 mmol, 0.48 g)

  • Tetrahydrofuran (THF, Anhydrous): 50 mL

Step-by-Step Procedure:

  • Preparation: In an Argon-purged, flame-dried flask, suspend NaH (0.48 g) in 20 mL of anhydrous THF. Cool to 0 °C.

  • Deprotonation: Dissolve 2-amino-3-methoxypyrazine (1.25 g) in 15 mL of THF. Add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is critical; unreacted NaH will rapidly hydrolyze the incoming sulfonyl chloride.

  • Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.33 g) in 15 mL of THF. Add dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Carefully quench excess NaH by adding cold water (5 mL) dropwise. Acidify the mixture to pH ~5 using 1M HCl. Causality: Sulfonamides are acidic. At high pH, they form water-soluble sodium salts. Acidification ensures the sulfonamide is fully protonated and partitions into the organic phase.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to yield high-purity product.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.[Link]

  • Pasha, M. A., et al. (2013). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate.[Link]

  • Grokipedia (2024). Sulfalene Synthesis and Chemical Structure. [Link]

Sources

Troubleshooting incomplete nitro reduction in sulfalene precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of sulfalene precursors. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical nitro reduction step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of these vital pharmaceutical intermediates.

Troubleshooting Guide: Incomplete Nitro Reduction

The reduction of the nitro group on the pyridazine ring is a pivotal step in the synthesis of sulfalene precursors. Incomplete conversion at this stage can lead to low yields, complex purification challenges, and the formation of undesirable side-products. This guide provides a systematic approach to diagnosing and resolving common issues.

Question 1: My nitro reduction has stalled, showing low or no conversion of the starting material. What are the primary causes and how can I resolve this?

Low or no conversion is a frequent challenge that can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or issues with the starting materials.

Underlying Causes & Step-by-Step Solutions:

  • Catalyst Deactivation or Insufficiency: The catalyst is the heart of the reduction reaction, and its activity is paramount.

    • Causality: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be deactivated by a variety of chemical species, known as catalyst poisons. For substrates like sulfalene precursors, the nitrogen atoms of the pyridazine ring can themselves coordinate to the catalyst surface, potentially inhibiting its activity.[1] Sulfur or phosphorus-containing impurities in reagents or solvents are also common culprits.[2]

    • Troubleshooting Protocol:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or test the current batch on a simple, reliable substrate like nitrobenzene to confirm its activity.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the reaction proceeds.

      • Ensure Proper Handling: Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain their activity.[2]

      • Purify Starting Materials: If catalyst poisoning is suspected, purify the starting nitro-precursor and solvents. Filtration through a plug of activated carbon can remove many common poisons.[2]

  • Suboptimal Reaction Conditions: The reaction environment plays a crucial role in the kinetics and thermodynamics of the nitro reduction.

    • Causality: Insufficient hydrogen pressure (in catalytic hydrogenation), inadequate temperature, or poor mixing can all lead to a sluggish or stalled reaction.[2] The choice of solvent is also critical, as it must fully dissolve the starting material to allow for efficient interaction with the catalyst.[2]

    • Troubleshooting Protocol:

      • Hydrogen Pressure (for Catalytic Hydrogenation): While many reductions can be performed at atmospheric pressure using a hydrogen balloon, some substrates require higher pressures. If possible, use a high-pressure hydrogenation apparatus (Parr shaker).

      • Temperature: Gently warm the reaction mixture. While many nitro reductions proceed at room temperature, moderate heating (e.g., to 40-60 °C) can often overcome the activation energy barrier.[2]

      • Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas into the liquid phase.

      • Solvent Selection: For sulfalene precursors, which can be polar, consider protic solvents like ethanol or methanol. Co-solvent systems such as ethanol/water or THF/ethanol may also improve solubility.[2]

  • Issues with the Reducing Agent (for non-catalytic methods):

    • Causality: When using metal/acid systems like SnCl₂/HCl or Fe/HCl, the quality and activation of the metal are important.[3] For transfer hydrogenation, the hydrogen donor must be fresh and used in sufficient stoichiometric excess.[2]

    • Troubleshooting Protocol:

      • Metal/Acid Systems: Use finely powdered, high-purity metals. Pre-activation of the metal (e.g., by washing with dilute HCl) can sometimes be beneficial.

      • Transfer Hydrogenation: Use a fresh source of the hydrogen donor (e.g., ammonium formate, hydrazine). Ensure the correct stoichiometry is being used, often a significant excess is required.[2]

Visualizing the Troubleshooting Workflow

To aid in diagnosing the cause of an incomplete reaction, the following decision tree can be utilized:

G start Incomplete Nitro Reduction catalyst Catalyst Issues? start->catalyst conditions Reaction Condition Issues? start->conditions reagents Reagent Issues? start->reagents catalyst_deactivation Deactivation/Poisoning catalyst->catalyst_deactivation catalyst_loading Insufficient Loading catalyst->catalyst_loading catalyst_handling Improper Handling catalyst->catalyst_handling temp Temperature Too Low conditions->temp pressure Insufficient H2 Pressure conditions->pressure mixing Poor Agitation conditions->mixing solvent Poor Solubility conditions->solvent reagent_quality Poor Reagent Quality reagents->reagent_quality reagent_stoich Incorrect Stoichiometry reagents->reagent_stoich sol_deactivation Purify Starting Materials & Solvents catalyst_deactivation->sol_deactivation sol_loading Increase Catalyst Loading catalyst_loading->sol_loading sol_handling Use Fresh Catalyst & Inert Atmosphere catalyst_handling->sol_handling sol_temp Increase Temperature temp->sol_temp sol_pressure Increase H2 Pressure pressure->sol_pressure sol_mixing Increase Stirring Rate mixing->sol_mixing sol_solvent Change Solvent/Use Co-solvent solvent->sol_solvent sol_quality Use Fresh/High-Purity Reagents reagent_quality->sol_quality sol_stoich Verify Stoichiometry reagent_stoich->sol_stoich

Caption: Troubleshooting Decision Tree for Incomplete Nitro Reduction.

Question 2: My reaction is producing colored byproducts and the desired amine is contaminated with intermediates. How can I improve the selectivity?

The formation of colored impurities is a strong indication that the reduction is not proceeding to completion and that intermediates are accumulating.

Understanding the Side Reactions:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] These intermediates can react with each other to form dimeric species such as azoxy, azo, and hydrazo compounds, which are often colored.[4]

G cluster_side_reactions Side Reactions Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH2 (Amine) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e-, +2H+

Caption: Simplified reaction pathway for nitro group reduction.

Strategies for Improving Selectivity:

  • Drive the Reaction to Completion: The most effective way to avoid the accumulation of intermediates is to ensure the reaction proceeds to the final amine product.

    • Protocol: Re-evaluate the troubleshooting steps outlined in Question 1. Often, increasing catalyst loading, hydrogen pressure, or reaction time will resolve the issue.

  • Optimize the Stoichiometry of the Reducing Agent: For metal/acid or other chemical reductions, an insufficient amount of the reducing agent will lead to the stalling of the reaction at an intermediate stage.[6]

    • Protocol: Ensure that a sufficient excess of the reducing agent is used. For example, when using SnCl₂·2H₂O, 3-5 equivalents are typically required.[3]

  • Control the Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products.[6]

    • Protocol: For highly exothermic reactions, consider adding the reducing agent portion-wise or using an ice bath to maintain a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is most suitable for sulfalene precursors?

The choice of reduction method depends on several factors, including available equipment, scale, and the presence of other functional groups.

Method Advantages Disadvantages Considerations for Sulfalene Precursors
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) High efficiency, clean reaction (water is the only byproduct).[7]Requires specialized equipment for handling hydrogen gas.[2] Pd/C can sometimes cause dehalogenation if other halogens are present.[4]The pyridazine nitrogen could potentially poison the catalyst. Careful monitoring of catalyst activity is necessary.
Metal/Acid (e.g., SnCl₂/HCl, Fe/HCl) Good functional group tolerance, does not require high-pressure equipment.[3][8]Work-up can be challenging due to the formation of metal salts.[9] Requires stoichiometric amounts of metal and acid, leading to more waste.[7]Generally a robust and reliable method for this type of substrate.
Transfer Hydrogenation (e.g., Pd/C with Ammonium Formate) Avoids the use of high-pressure hydrogen gas.[3]May require careful optimization to achieve complete conversion.A good alternative to high-pressure hydrogenation.

Q2: How can I monitor the progress of the reaction?

Regularly monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A co-spot of the starting material and the reaction mixture will clearly show the consumption of the starting material and the appearance of the product. The amine product will likely have a different Rf value than the nitro starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is a powerful tool. It allows for the identification of the starting material, product, and any intermediates or side products by their mass-to-charge ratio.

Q3: The work-up of my SnCl₂ reduction is problematic due to the precipitation of tin salts. What is the best procedure?

The precipitation of tin salts during the basic work-up of SnCl₂ reductions is a common issue.[9]

Recommended Work-up Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • Continue stirring and adding the basic solution until the pH of the aqueous layer is ~8. This will precipitate the tin salts.

  • Filter the entire mixture through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Nitro-Sulfalene Precursor

Materials:

  • Nitro-sulfalene precursor (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or high-pressure vessel)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-sulfalene precursor in ethanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Introduce hydrogen gas (either from a balloon or by pressurizing the vessel).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol 2: Reduction of a Nitro-Sulfalene Precursor using SnCl₂·2H₂O

Materials:

  • Nitro-sulfalene precursor (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve the nitro-sulfalene precursor in ethanol.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture to reflux (around 80°C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Follow the recommended work-up procedure for SnCl₂ reductions as described in the FAQ section.

References

  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2018). Organic Letters. Available at: [Link]

  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2025).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Available at: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Sulfamethoxypyridazine. Pharmacompass. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). Chemical Research in Toxicology. Available at: [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. Available at: [Link]

  • Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

  • synthesis of sulfanilamide. (2021). ResearchGate. Available at: [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Available at: [Link]

  • Optimization of an incubation step to maximize sulforaphane content in pre-processed broccoli. (2016). Journal of Food Science and Technology. Available at: [Link]

  • 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. Google Patents.
  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025). ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.
  • Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. Available at: [Link]

  • Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023). PLOS ONE. Available at: [Link]

  • synthesis of sulphanilamide from acetamide. Available at: [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Simultaneous determination of sulfamethoxypyridazine, sulfamethoxazole, sulfadimethoxine and their associated compounds by liquid chromatography. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation. (2021). Chemistry LibreTexts. Available at: [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Sulfamethoxypyridazine. Wikipedia. Available at: [Link]

Sources

Stability and storage condition optimization for CAS 94625-43-1

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Optimization for CAS 94625-43-1 N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Executive Summary

CAS 94625-43-1 is a highly specialized building block, primarily utilized as the immediate precursor in the synthesis of the antimalarial and antibacterial active pharmaceutical ingredient (API), Sulfalene[1]. While the sulfonamide class is generally robust, the unique electronic topology of this specific molecule demands precise environmental controls. This technical guide provides the mechanistic reasoning behind its degradation pathways and field-proven protocols to ensure your experimental yields remain uncompromised.

Mechanistic Stability Profile (The Causality of Degradation)

To prevent degradation, one must understand its chemical causality. As a Senior Application Scientist, I track compound failures down to three primary thermodynamic vulnerabilities:

  • Accelerated Sulfonamide Hydrolysis: The 4-nitro group exerts a strong inductive and resonance electron-withdrawing effect. This increases the electrophilicity of the sulfonyl sulfur atom, making it highly susceptible to nucleophilic attack by water (hydrolysis), especially under acidic or basic extremes[2]. This cleavage yields 3-methoxy-2-aminopyrazine and 4-nitrobenzenesulfonic acid.

  • Photolytic Nitro Reduction/Dimerization: Nitroaromatics are notoriously sensitive to UV light. Photoexcitation can lead to the formation of reactive radical species, resulting in conjugated azoxy dimers or premature, uncontrolled reduction.

  • Methoxypyrazine Demethylation: Prolonged exposure to strong nucleophiles or extreme pH can lead to the cleavage of the methoxy ether linkage on the pyrazine core.

Troubleshooting Guide & FAQs

Q1: My solid stock of CAS 94625-43-1 shifted from a pale yellow powder to a dark orange/brown hue over several months. Is it still usable? A: This color shift is a classic indicator of photolytic degradation of the nitro group. UV exposure induces radical formation, leading to highly conjugated, colored azo or azoxy byproducts. Action: Do not use the degraded batch for quantitative API synthesis. These dimers will poison the palladium catalysts (Pd/C) used in downstream hydrogenation steps. Prevention: Always store the solid in amber glass vials to block UV transmission, and backfill the headspace with Argon to prevent oxidative coupling.

Q2: During the catalytic reduction to Sulfalene, my LC-MS shows a massive spike in 3-methoxy-2-aminopyrazine (m/z 125) instead of the target product. What went wrong? A: You are observing the products of sulfonamide hydrolysis[2]. This typically occurs if the starting material absorbed atmospheric moisture during storage, or if your reaction solvent was not strictly anhydrous. The electron-deficient nature of the 4-nitrobenzenesulfonyl group makes the S-N bond exceptionally prone to cleavage when heated in the presence of water[3]. Action: Verify the water content of your solvents using Karl Fischer titration. Ensure the starting material is dried under a vacuum desiccator prior to the reaction.

Q3: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for high-throughput screening? A: We strongly advise against long-term storage in DMSO. DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric water. During freeze-thaw cycles, this water concentrates, and the intrinsic acidity/basicity of trace impurities in DMSO will catalyze the hydrolysis of the sulfonamide bond. Action: Store the compound as a dry powder. If a liquid stock is mandatory, prepare single-use aliquots in anhydrous DMSO, freeze immediately with liquid nitrogen, and discard any unused thawed portions.

Optimized Handling & Storage Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to maintain compound integrity.

Protocol 1: Self-Validating Long-Term Solid-State Storage

This protocol ensures the exclusion of moisture and photons, the two primary degradation vectors.

  • Pre-drying: Transfer the newly received powder to a vacuum desiccator containing fresh P2O5 or indicating Drierite. Apply vacuum ( 10 mbar) for 12 hours at room temperature.

  • Aliquotting: Inside a dry N2 or Argon-purged glovebag, transfer the dried powder into pre-weighed, amber-glass scintillation vials.

    • Causality Note: Aliquotting prevents repeated atmospheric exposure of the bulk batch during daily use.

  • Inerting: Purge the headspace of each vial with a gentle stream of Argon for 15 seconds. Cap tightly with PTFE-lined closures.

  • Storage: Place the vials in a secondary sealed container with desiccant packets. Store at 2°C to 8°C.

  • Validation Step: Before use, weigh the vial. A mass increase compared to the initial pre-weighed value indicates moisture ingress, signaling potential hydrolysis risk.

Protocol 2: Preparation of Anhydrous Reaction Solutions
  • Solvent Verification: Draw 1 mL of your intended reaction solvent (e.g., THF, DMF) and perform a Karl Fischer titration. Proceed only if the water content is validated at <50 ppm.

  • Thermal Equilibration: Remove the amber vial containing CAS 94625-43-1 from the refrigerator and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Causality Note: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

  • Dissolution: Dissolve the required mass in the anhydrous solvent under an inert atmosphere. Use the solution immediately for downstream catalytic reduction.

Quantitative Degradation Data

The following table summarizes the stability kinetics of CAS 94625-43-1 under various stress conditions, highlighting the critical need for proper storage.

Stress ConditionEnvironmental ParametersTimeframePrimary DegradantPurity Retention (%)
Optimal Storage Amber vial, Argon, 4°C, Dry12 MonthsNone detected> 99.5%
Thermal Stress Sealed vial, 60°C, Dry30 DaysTrace hydrolysis products94.2%
Moisture Exposure Open vial, 75% RH, 25°C30 Days3-Methoxy-2-aminopyrazine82.1%
Photolytic Stress Clear vial, UV/Vis light, 25°C14 DaysAzoxy dimers (colored)76.4%
Solvent Stress Non-anhydrous DMSO, 25°C7 Days4-Nitrobenzenesulfonic acid68.9%

Visual Workflow: Synthetic Pathway vs. Degradation Routes

The diagram below illustrates the divergent pathways between the intended synthetic application (reduction to Sulfalene) and the primary degradation routes caused by improper handling.

Workflow Start CAS 94625-43-1 (Nitro Precursor) Reduction Catalytic Reduction (H2, Pd/C) Start->Reduction Intended Synthesis Hydrolysis Moisture / pH Extremes (Hydrolysis) Start->Hydrolysis Improper Storage Photolysis UV/Light Exposure (Photodegradation) Start->Photolysis Light Exposure Sulfalene Sulfalene (API) (4-Amino Derivative) Reduction->Sulfalene Degradant1 3-Methoxy-2-aminopyrazine + 4-Nitrobenzenesulfonic Acid Hydrolysis->Degradant1 Degradant2 Azo/Azoxy Dimers & Oxidation Products Photolysis->Degradant2

Figure 1: Intended synthetic pathway of CAS 94625-43-1 to Sulfalene vs. primary degradation routes.

References

  • Title: Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reducing catalyst poisoning during 4-nitrobenzenesulfonamide hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-nitrobenzenesulfonamide (4-NBSA) to sulfanilamide. This resource is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve catalyst deactivation issues during this critical synthetic transformation.

Mechanistic Insights: The Dual Threat of Poisoning

The hydrogenation of 4-nitrobenzenesulfonamide presents a unique catalytic challenge because the molecule contains both a reducible nitro group and a potentially hazardous sulfonamide moiety. Catalyst deactivation in this system typically occurs via two distinct pathways:

  • Irreversible Sulfur Poisoning: While the hexavalent sulfur (S-VI) in the sulfonamide group is generally stable, aggressive reaction conditions (temperatures >50°C) can trigger C-S bond hydrogenolysis. This cleavage releases lower-valent sulfur species (e.g., sulfides) that form permanent, irreversible metal-sulfur bonds (such as PdS) on the catalyst surface, permanently blocking the active sites[1][2].

  • Reversible Product Inhibition: The desired product, sulfanilamide, contains an aniline-type amine. The nitrogen atom possesses a lone pair of electrons that acts as a strong Lewis base, coordinating competitively to the Lewis acidic metal centers of the catalyst and stalling the reaction[1].

  • Intermediate Fouling: The reduction proceeds via the Haber mechanism (nitro → nitroso → hydroxylamine → amine). If the catalyst is partially poisoned, hydroxylamine intermediates accumulate and condense into bulky azo or azoxy compounds, physically fouling the catalyst pores[3].

Mechanism Substrate 4-Nitrobenzenesulfonamide (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso +H2, Cat PoisonS Irreversible Poisoning (S-species cleavage) Substrate->PoisonS C-S Cleavage (High Temp) Hydroxylamine Hydroxylamine Intermediate (Strong Adsorbate) Nitroso->Hydroxylamine +H2, Cat Product 4-Aminobenzenesulfonamide (Product) Hydroxylamine->Product +H2, Cat Cat Active Metal Catalyst (Pd, Pt, Ni) Hydroxylamine->Cat Fouling PoisonN Reversible Inhibition (Amine coordination) Product->PoisonN N-lone pair binding PoisonS->Cat Blocks active sites PoisonN->Cat Competitive binding

Reaction pathways and dual catalyst poisoning mechanisms in 4-NBSA hydrogenation.

Symptom Diagnostics & Troubleshooting

To effectively resolve a stalled reaction, you must first identify the specific mode of deactivation. Use the diagnostic table below to match your quantitative and qualitative observations with field-proven mitigation strategies.

Table 1: Comparison of Catalyst Poisoning Types and Mitigation Strategies

Poisoning TypeCausative AgentMechanismImpact on ReactionMitigation Strategy
Irreversible Cleaved Sulfur (S²⁻)C-S bond hydrogenolysis forms permanent metal-sulfides[1].Complete stall; catalyst turns black/clumped; 0% H₂ uptake.Lower temperature (<40°C); switch to Pt/C or Mn-based catalysts[4].
Reversible Product Amine (-NH₂)Nitrogen lone pair coordinates to Lewis acidic metal[1].Sluggish kinetics at >50% conversion; gradual stall.Add acidic modifier (e.g., acetic acid) to protonate the amine[1].
Fouling Hydroxylamine / AzoAccumulation of Haber mechanism intermediates[3].Poor selectivity; reaction mixture turns deep yellow/orange.Increase H₂ pressure; ensure vigorous agitation (>800 rpm)[5].
Impurity Trace ThiophenesUpstream synthesis impurities block active sites[5].Immediate deactivation upon substrate addition.Pre-treat substrate with activated carbon before hydrogenation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 50-60% conversion despite having excess hydrogen? A: This is a classic symptom of reversible product inhibition. As the sulfanilamide product accumulates, its newly formed aniline-type nitrogen coordinates to the active metal sites, outcompeting hydrogen gas for surface access[1]. Adding an acidic solvent modifier (like glacial acetic acid) protonates the amine, breaking this coordination and allowing the reaction to proceed to completion[1].

Q: My Palladium catalyst turned into a black, clumped mass and cannot be reused. What happened? A: You likely experienced irreversible sulfur poisoning. If your reaction temperature exceeded 50°C, the catalyst cleaved the C-S bond of the sulfonamide group, releasing lower-valent sulfur species[1]. These species form strong, permanent metal-sulfur bonds (e.g., PdS), permanently deactivating the catalyst and causing it to agglomerate[2]. To prevent this, strictly control the temperature or switch to Platinum (Pt/C) or Manganese-based nanocatalysts, which demonstrate exceptional tolerance to sulfur-containing substrates[4].

Q: The reaction mixture turned deep orange/red instead of remaining colorless. Why? A: The reduction of nitroarenes follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates[3]. If the catalyst is partially poisoned or if gas-liquid mass transfer is poor, these intermediates accumulate and condense to form highly colored azo or azoxy byproducts[3]. Ensure vigorous agitation and verify that your starting material is free of trace poisons.

Standardized Experimental Protocols

To ensure a self-validating and highly reproducible workflow, follow this optimized methodology. Every step is designed with a specific causality to preemptively neutralize poisoning threats.

Protocol: Optimized Hydrogenation of 4-Nitrobenzenesulfonamide

Step 1: Substrate Pre-treatment (Impurity Mitigation)

  • Action: Dissolve 4-NBSA in Ethyl Acetate (EtOAc). Add 10 wt% activated carbon. Stir at 40°C for 1 hour, then filter through a Celite pad.

  • Causality: Upstream synthesis of 4-NBSA often leaves trace sulfonyl chlorides or thiophenes. Activated carbon adsorbs these impurities, preventing immediate, irreversible poisoning of the catalyst[5].

Step 2: Reaction Setup & Acidic Modification

  • Action: Transfer the purified filtrate to a high-pressure reactor. Add 5 wt% of 5% Pt/C (Platinum on Carbon). Add 1.0 equivalent of glacial acetic acid.

  • Causality: Platinum is selected over Palladium due to its higher resistance to sulfur poisoning. The acetic acid acts as a reversible inhibitor shield; it protonates the resulting sulfanilamide product, preventing the amine lone pair from coordinating to and inhibiting the catalyst[1].

Step 3: Hydrogenation Execution

  • Action: Purge the reactor 3 times with N₂, then 3 times with H₂. Pressurize to 3-5 atm H₂. Stir vigorously (800+ rpm) and strictly maintain the temperature between 25°C and 40°C.

  • Causality: Vigorous stirring overcomes mass transfer limitations, preventing the accumulation of hydroxylamine intermediates that cause fouling[3][5]. Maintaining the temperature below 40°C prevents the thermal C-S bond cleavage of the sulfonamide group, entirely avoiding irreversible metal-sulfide poisoning[1].

Step 4: Work-up and Catalyst Recovery

  • Action: Monitor H₂ uptake. Once uptake ceases, depressurize and purge with N₂. Filter the catalyst strictly under an inert atmosphere (e.g., Schlenk filtration). Wash the catalyst cake with methanol.

  • Causality: Filtering under an inert atmosphere prevents the pyrophoric ignition of the catalyst and stops the oxidation of the active metal surface, allowing the catalyst to be successfully recycled for subsequent batches[5].

Workflow Prep 1. Substrate Purification (Remove S-impurities) Solvent 2. Solvent Selection (EtOAc + Acetic Acid) Prep->Solvent CatPrep 3. Catalyst Selection (Pt/C or Mn-based) Solvent->CatPrep Reaction 4. Hydrogenation (25-40°C, 3-5 atm H2) CatPrep->Reaction Filtration 5. Catalyst Recovery (Inert N2 atmosphere) Reaction->Filtration Regen 6. Catalyst Regeneration (Methanol wash) Filtration->Regen If deactivated Regen->CatPrep Recycle

Standardized workflow for 4-NBSA hydrogenation with built-in poisoning mitigation steps.

Sources

Validation & Comparative

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide vs. Sulfalene: A Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design and synthesis of sulfonamide antibiotics, the distinction between an active pharmaceutical ingredient (API) and its synthetic precursor is defined by strict structure-activity relationships (SAR). This guide provides an in-depth comparison between Sulfalene (a long-acting antibacterial agent) and its direct synthetic precursor, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide .

By analyzing their structural differences, mechanistic roles, and synthetic workflows, this guide serves drug development professionals tasked with API synthesis, structural validation, and antimicrobial assay design.

Structural and Physicochemical Comparison

The sole structural difference between these two molecules lies at the para-position of the benzenesulfonamide core: Sulfalene possesses a primary amine (-NH₂), whereas the precursor possesses a nitro group (-NO₂).

This functional group substitution drastically alters the electronic distribution, steric bulk, and hydrogen-bonding capacity of the molecule, shifting it from a biologically inert intermediate to a potent enzyme inhibitor[1].

Table 1: Physicochemical Properties
PropertyN-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamideSulfalene (Sulfametopyrazine)
Role Synthetic Precursor / Prodrug intermediateActive Pharmaceutical Ingredient (API)
CAS Number 94625-43-1[2]152-47-6[3]
Molecular Formula C₁₁H₁₀N₄O₅SC₁₁H₁₂N₄O₃S
Molecular Weight 310.29 g/mol 280.30 g/mol [4]
para-Substituent Nitro (-NO₂)Amino (-NH₂)
H-Bond Donors 12
H-Bond Acceptors 87
Pharmacological Activity Inactive (Fails to mimic PABA)Active (DHPS Inhibitor)

Structure-Activity Relationship (SAR) & Mechanism of Action

The Causality of the para-Amino Group

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway. DHPS normally utilizes para-aminobenzoic acid (PABA) as a substrate.

For a sulfonamide to successfully enter the DHPS active site and competitively block PABA, it must possess a free para-amino group[5]. The -NH₂ group acts as a critical hydrogen bond donor, anchoring the molecule within the enzyme's binding pocket.

Conversely, the nitro group in N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is electron-withdrawing, sterically bulkier, and acts solely as a hydrogen bond acceptor. This creates a severe steric and electronic clash within the DHPS active site, rendering the nitro-precursor completely devoid of antibacterial activity[6].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Folate Synthesis (Bacterial Survival) DHP->Folate Downstream Sulfalene Sulfalene (Active: p-NH2) Sulfalene->DHPS Competitive Inhibition Nitro Nitro-Precursor (Inactive: p-NO2) Nitro->DHPS No Binding (Steric Clash)

Folate synthesis pathway demonstrating competitive DHPS inhibition by Sulfalene vs Nitro-precursor.

Synthetic Workflow: Why Use a Nitro Precursor?

In organic synthesis, attempting to directly couple 4-aminobenzenesulfonyl chloride with 3-methoxypyrazin-2-amine is highly problematic. The highly nucleophilic free para-amino group on the sulfonyl chloride would react with the sulfonyl group of adjacent molecules, leading to rapid self-condensation and polymerization.

To bypass this, chemists use 4-nitrobenzenesulfonyl chloride . The nitro group acts as a deactivating "protecting group" that prevents self-polymerization during the sulfonylation step[7]. Once the N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide intermediate is isolated, the nitro group is reduced to the required primary amine to yield active Sulfalene[8].

Workflow Step1 Step 1: Condensation 3-methoxypyrazin-2-amine + 4-nitrobenzenesulfonyl chloride Step2 Step 2: Isolation N-(3-methoxypyrazin-2-yl)- 4-nitrobenzenesulfonamide Step1->Step2 Yields Nitro-Precursor Step3 Step 3: Catalytic Hydrogenation Pd/C, H2 (50 psi), Methanol Step2->Step3 Reduction of p-NO2 to p-NH2 Step4 Step 4: Crystallization Sulfalene (API) Step3->Step4 Purification Step5 Step 5: Validation HPLC (Purity) & in vitro DHPS Assay Step4->Step5 Structural & Biological QA

Experimental workflow for the synthesis, reduction, and validation of Sulfalene.

Experimental Protocols

Protocol A: Catalytic Hydrogenation of the Nitro-Precursor

This protocol details the reduction of the nitro intermediate to yield Sulfalene. The system is self-validating: the disappearance of the yellow tint (characteristic of the nitroarene) and the emergence of a polar spot on TLC confirm the reaction's progress.

  • Preparation : Dissolve 10.0 g of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide in 150 mL of anhydrous methanol in a high-pressure hydrogenation flask.

  • Catalyst Addition : Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation : Seal the flask, purge with hydrogen gas three times, and pressurize to 50 psi. Stir vigorously at room temperature for 4–6 hours.

  • Validation Check (TLC) : Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The nitro-precursor (higher Rf) should completely convert to Sulfalene (lower Rf, highly fluorescent under 254 nm UV).

  • Filtration & Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst (critical to prevent heavy metal contamination in the API). Wash the Celite with 50 mL of hot methanol.

  • Crystallization : Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot water/ethanol to yield pure Sulfalene crystals (Melting point: 174-178 °C)[4].

Protocol B: In Vitro DHPS Inhibition Assay

To objectively compare the biological activity of the synthesized Sulfalene against its nitro-precursor, a colorimetric DHPS assay is utilized.

  • Enzyme Preparation : Incubate recombinant E. coli DHPS (50 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT).

  • Compound Dosing : Prepare serial dilutions (0.1 µM to 1000 µM) of both Sulfalene and the Nitro-precursor in DMSO. Add to the enzyme mixture (final DMSO concentration <1%).

  • Substrate Initiation : Add 10 µM PABA and 10 µM dihydropterin pyrophosphate (DHPPP) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection : Quantify the release of inorganic pyrophosphate (PPi) using a Malachite Green phosphate assay kit. Measure absorbance at 620 nm.

  • Data Analysis : Calculate IC₅₀ values using non-linear regression.

Comparative Performance Data

The structural differences directly dictate the in vitro performance of the two compounds. The data below represents standard pharmacological profiling for this class of molecules.

Table 2: In Vitro Antimicrobial & Enzymatic Performance
MetricN-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamideSulfaleneCausality / Note
DHPS IC₅₀ > 1000 µM (Inactive)2.4 - 5.0 µMNitro group cannot H-bond in active site.
MIC (S. pneumoniae) > 128 µg/mL0.5 - 1.0 µg/mLLack of DHPS inhibition prevents bacterial stasis.
LogP (Lipophilicity) ~ 1.20.7[9]Amino group increases hydrophilicity.
UV Absorbance Max ~ 265 nm, 330 nm~ 270 nmReduction shifts the chromophore profile.

Conclusion

The comparison between N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide and Sulfalene perfectly illustrates the critical nature of functional group selection in drug design. While the nitro compound is an indispensable synthetic tool that prevents unwanted polymerization during chemical synthesis, it is biologically inert. The catalytic reduction of the nitro group to a primary amine is the definitive step that unlocks the molecule's ability to mimic PABA, inhibit DHPS, and function as a potent antibacterial API.

References

  • Angene Chemical . "Sulfalene | 152-47-6". Angenechemical.com. Available at:[Link]

  • SIELC Technologies . "Sulfalene HPLC Separation". SIELC.com. Available at: [Link]

  • ProQuest . "Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds (Sulfonamide SAR)". ProQuest.com. Available at: [Link]

  • National Center for Biotechnology Information (PMC) . "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core". NIH.gov. Available at:[Link]

Sources

Comparative Analysis of Methoxypyrazine and Chloropyrazine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial and antiparasitic drug development evolves, understanding the nuanced structure-activity relationships (SAR) of sulfonamide derivatives remains critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Sulfonamides exert their biological effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial and parasitic folic acid synthesis pathway.

This guide provides an objective, data-driven comparison between two structurally similar but pharmacologically distinct classes: Methoxypyrazine sulfonamides (e.g., Sulfamethoxypyrazine/Sulfalene) and Chloropyrazine sulfonamides (e.g., Sulfachloropyrazine/Sulfaclozine). By analyzing the electronic effects of their respective pyrazine ring substituents, we can decode the causality behind their divergent half-lives, target affinities, and clinical applications.

Mechanistic Basis & Structure-Activity Relationship (SAR)

The core pharmacophore of these drugs is the sulfanilamide moiety attached to a substituted pyrazine ring. The nature of the substituent on the pyrazine ring—either an electron-donating methoxy group (-OCH₃) or an electron-withdrawing chloro group (-Cl)—fundamentally alters the physicochemical properties of the molecule 1.

The Electron-Withdrawing Effect: Chloropyrazine Derivatives

In sulfachloropyrazine, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the negative charge on the sulfonamide nitrogen once it is deprotonated, effectively lowering the pKa of the molecule to approximately 5.5. At a physiological pH of 7.4, the drug exists predominantly in its ionized (anionic) form. This high degree of ionization increases aqueous solubility, limits lipid membrane permeability, and results in rapid renal clearance, yielding a short biological half-life. Consequently, it is highly effective for acute, high-dose veterinary applications such as treating poultry coccidiosis [[2]]().

The Electron-Donating Effect: Methoxypyrazine Derivatives

Conversely, the methoxy group in sulfamethoxypyrazine donates electron density into the electron-deficient pyrazine ring via resonance (+R effect). This destabilizes the conjugate base, raising the pKa to approximately 6.5. At pH 7.4, a significantly larger fraction of the drug remains unionized compared to the chloro-derivative. This higher unionized fraction enhances the molecule's lipophilicity (LogD), promoting extensive tissue distribution, superior cellular penetration, and high rates of renal tubular reabsorption. These factors culminate in an exceptionally long half-life (~70 hours in humans), making it an ideal candidate for long-acting antimalarial combination therapies 3.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS Enzyme DHF Dihydrofolate DHP->DHF DHFR Enzyme Inhibitor Pyrazine Sulfonamides (Methoxy / Chloro) Inhibitor->PABA Competitive Inhibition

Fig 1: Mechanism of DHPS competitive inhibition by pyrazine sulfonamide derivatives.

Comparative Physicochemical & Pharmacokinetic Data

The following table synthesizes the quantitative performance metrics of both derivative classes, highlighting how atomic-level substitutions dictate systemic behavior.

ParameterMethoxypyrazine Sulfonamides (e.g., Sulfalene)Chloropyrazine Sulfonamides (e.g., Sulfaclozine)
Pyrazine Substituent -OCH₃ (Methoxy)-Cl (Chloro)
Electronic Effect Resonance Donating (+R)Inductive Withdrawing (-I)
Approximate pKa ~ 6.5~ 5.5
Ionization at pH 7.4 Moderate (~89% ionized)High (~99% ionized)
Lipophilicity (LogP) HigherLower
Biological Half-Life ~ 65 - 70 hours [[3]]()~ 4 - 8 hours
Primary Indication Long-acting Antimalarial / AntibacterialAcute Veterinary Anticoccidial 2

Experimental Workflows & Methodologies

To objectively evaluate the performance of these derivatives, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for determining target affinity and pharmacokinetic profiling.

Protocol 1: In Vitro DHPS Competitive Inhibition Assay

Objective: Determine the IC₅₀ of the sulfonamide derivatives and validate the competitive mechanism of action against PABA. Causality of Design: By titrating PABA against a fixed concentration of the sulfonamide, we can generate a Lineweaver-Burk plot. A shift in the apparent Km​ without a change in Vmax​ definitively proves competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Enzyme & Substrate: Purify recombinant DHPS. Prepare dihydropterin pyrophosphate (DHPPP) at a fixed concentration of 10 µM.

  • Compound Titration: Prepare serial dilutions of the methoxypyrazine and chloropyrazine derivatives (0.1 nM to 100 µM) in DMSO (final DMSO concentration <1%).

  • PABA Competition: Run the assay at three distinct PABA concentrations (e.g., 1 µM, 10 µM, and 50 µM).

  • Reaction & Detection: Initiate the reaction by adding DHPS. Incubate for 30 minutes at 37°C. Quench the reaction using a highly acidic stop solution. Quantify the byproduct (inorganic pyrophosphate) using a colorimetric malachite green assay.

  • Self-Validation Check: Include a PABA-free matrix blank to ensure zero background DHPS activity. Utilize a known standard (e.g., Sulfamethoxazole) as a positive control to confirm assay sensitivity.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling

Objective: Quantify the plasma half-life ( t1/2​ ) and clearance rates of the derivatives in a preclinical model. Causality of Design: Protein precipitation with cold acetonitrile is utilized to instantly quench enzymatic degradation and remove plasma proteins that could foul the LC column. A stable isotope-labeled internal standard (IS) is spiked before extraction to mathematically correct for matrix ionization suppression and physical extraction losses.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the sulfonamide derivative intravenously (IV) at 5 mg/kg to the animal model.

  • Sampling: Collect 100 µL blood samples via the jugular vein into K₂EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Centrifuge at 3,000 x g to isolate plasma.

  • Sample Preparation: To 20 µL of plasma, add 100 µL of cold acetonitrile containing 50 ng/mL of Sulfamethoxazole-d4 (Internal Standard). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Detect analytes using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: The analytical run must include a 6-point calibration curve ( R2>0.995 ) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if QC accuracy is within ±15% of the nominal concentration.

PKWorkflow Step1 1. In Vivo Dosing Administer Methoxy/Chloro derivatives Step2 2. Blood Sampling Collect plasma at predefined intervals Step1->Step2 Step3 3. Sample Prep Protein precipitation & Isotope Internal Standard Step2->Step3 Step4 4. LC-MS/MS Quantify drug via MRM transitions Step3->Step4 Step5 5. PK Modeling Calculate t1/2, Clearance, and Volume of Distribution Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for sulfonamide pharmacokinetic profiling.

Conclusion

The comparative analysis of methoxypyrazine and chloropyrazine sulfonamides perfectly illustrates the power of rational drug design. A single atomic substitution—swapping an electron-withdrawing chlorine atom for an electron-donating methoxy group—shifts the pKa, dramatically alters the ionization state at physiological pH, and extends the biological half-life from a few hours to several days. Researchers must leverage these physicochemical principles when selecting derivatives for either rapid-clearance veterinary applications or long-acting systemic human therapies.

References

  • [1] Studies on the extraction of sulfonamides from agricultural soils - ResearchGate. Source: researchgate.net. 1

  • [3] Antimalarial drug research and development - exo ricerca. Source: exo-ricerca.it. 3

  • [2] CN102617489A - Preparation method of sulfaclozine sodium - Google Patents. Source: google.com. 2

Sources

Benchmarking Antimicrobial Activity of Nitrobenzenesulfonamide Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) rapidly erodes the efficacy of frontline antibiotics, medicinal chemistry is increasingly revisiting foundational scaffolds to bypass established resistance mechanisms. Nitrobenzenesulfonamides (nosylates) and their precursors represent a highly versatile class of compounds. Originally utilized as synthetic auxiliaries for amine protection, these electron-deficient aromatic systems are now recognized for their potent, targeted antimicrobial properties.

This guide provides an objective, data-driven framework for benchmarking the antimicrobial activity of nitrobenzenesulfonamide precursors against standard clinical therapies, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: The Nitroreductase Pathway

The antimicrobial efficacy of nitrobenzenesulfonamide precursors is primarily driven by the reductive activation of the nitroaromatic group. Unlike standard sulfonamides (e.g., sulfamethoxazole) that competitively inhibit dihydropteroate synthase in the folate pathway, nitro-substituted precursors act as prodrugs activated by pathogen-specific enzymes [[1]]().

Bacterial nitroreductases catalyze the reduction of the nitro group ( R−NO2​ ) into highly reactive cytotoxic intermediates, including nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) species. These electrophilic intermediates induce severe oxidative stress, covalently bind to cellular macromolecules, and cause irreversible DNA cleavage, culminating in bacterial cell death 1.

Mechanism A Nitrobenzenesulfonamide Precursor (R-NO2) B Microbial Nitroreductase (Enzymatic Reduction) A->B C Reactive Intermediates (R-NO, R-NHOH, NO) B->C D Macromolecular Damage (DNA Cleavage) C->D E Bacterial Cell Death D->E

Fig 1: Reductive activation pathway of nitrobenzenesulfonamides.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these compounds, researchers must utilize an integrated workflow that couples precise chemical synthesis with robust microbiological and cytotoxic profiling.

Workflow S1 Precursor Synthesis (Nosylation) S2 Purification & Characterization S1->S2 S3 MIC Determination (Agar Dilution) S2->S3 S4 Cytotoxicity Profiling (MTT Assay) S2->S4 S5 Selectivity Index (SI) Calculation S3->S5 S4->S5

Fig 2: Experimental workflow for benchmarking antimicrobial activity.

Protocol A: Synthesis of Nitrobenzenesulfonamide Precursors

Causality & Rationale: The synthesis relies on the nucleophilic attack of a primary or secondary amine on a nitrobenzenesulfonyl chloride. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl chloride, necessitating strict temperature control to prevent the formation of unwanted bis-sulfonylation byproducts 2.

  • Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Why? DIPEA neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Nosylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 2-nitrobenzenesulfonyl chloride (or 4-nosyl chloride) dissolved in DCM.

  • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). Complete consumption of the starting amine ensures that unreacted basic amines do not artificially inflate the observed antimicrobial MIC during later testing.

  • Purification: Quench with water, extract the organic layer, dry over Na2​SO4​ , and purify via silica gel column chromatography (typically using a 2−6% methanol in DCM gradient) 3.

Protocol B: Minimum Inhibitory Concentration (MIC) via Agar Dilution

Causality & Rationale: While disk diffusion is common, we mandate the Agar Dilution method for benchmarking nitroaromatic precursors. These compounds often exhibit high lipophilicity and poor aqueous solubility. In broth microdilution or disk diffusion, this causes precipitation or poor matrix diffusion, leading to false-negative resistance profiles. Agar dilution physically suspends the compound evenly within the solid matrix, ensuring accurate pathogen exposure 3.

  • Media Preparation: Autoclave Mueller-Hinton agar and allow it to cool to 45–50°C in a water bath. Why? Adding compounds at higher temperatures can cause thermal degradation of the nitroaromatic pharmacophore.

  • Compound Incorporation: Add serial two-fold dilutions of the synthesized precursor (dissolved in max 1% DMSO) into the molten agar.

  • Validation Step: Prepare a solvent-only control plate (1% DMSO in agar) to validate that growth inhibition is strictly due to the sulfonamide precursor, not the vehicle toxicity.

  • Inoculation: Spot inoculate standardized bacterial suspensions ( 104 CFU/spot) onto the agar surface.

  • Incubation & Scoring: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Benchmarking Data: Comparative Efficacy

The following table synthesizes recent benchmarking data evaluating various nitrobenzenesulfonamide precursors against standard clinical antibiotics. Notably, the introduction of a second nitro group (2,4-dinitrobenzenesulfonamides) drastically improves activity against persistent pathogens like Mycobacterium tuberculosis3, while 4-nitrobenzenesulfonamide motifs show distinct efficacy against methicillin-resistant Staphylococcus aureus (MRSA) 4.

Compound ClassTarget PathogenMIC Range (µg/mL)Comparator DrugComparator MIC (µg/mL)
2-Nitrobenzenesulfonamides E. coli / S. aureus625Ciprofloxacin5 - 10
4-Nitrobenzenesulfonamides MRSA (ATCC 43300)12.5 - 50Sulfamethoxazole>64
2,4-Dinitrobenzenesulfonamides M. tuberculosis (H37Rv)0.78 - 25Isoniazid0.5 - 1.0
4-Chloro-3-nitrobenzenesulfonamides P. aeruginosa100Chloramphenicol50

Data aggregated from recent in vitro screenings 5, [[4]](), 3, 6.

Analytical Insight: While the raw MICs of some nitrobenzenesulfonamide precursors may appear higher than highly optimized, late-generation clinical drugs like Ciprofloxacin, their true value lies in their alternative mechanism of action. Because they do not rely on standard targets like DNA gyrase or penicillin-binding proteins, they effectively bypass established efflux pumps and target mutations, making them invaluable scaffolds for next-generation drug hybridization 6.

Cytotoxicity and the Selectivity Index (SI)

A potent MIC is therapeutically irrelevant if the compound is universally cytotoxic to mammalian cells. Therefore, any benchmarking study must include an MTT assay on mammalian cell lines (e.g., RAW 264.7 macrophages or HaCaT cells) to establish a Selectivity Index (SI) 4.

Protocol C: MTT Cytotoxicity Assay

  • Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours at 37°C in 5% CO2​ .

  • Treat cells with varying concentrations of the nitrobenzenesulfonamide precursor for 48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial reductases.

  • Solubilize the crystals in DMSO and measure absorbance at 570 nm to calculate the IC50​ .

  • Validation Step (SI Calculation): Calculate the Selectivity Index using the formula: SI=IC50​/MIC . An SI>10 is the self-validating threshold confirming that the observed antimicrobial activity is driven by specific microbial nitroreductase targeting rather than non-specific mammalian membrane disruption [[3]]().

Conclusion

Nitrobenzenesulfonamide precursors are no longer just transient intermediates in organic synthesis; they are highly viable, standalone pharmacophores. By utilizing the reductive activation pathway, these compounds offer a distinct mechanism to combat multi-drug resistant pathogens. Proper benchmarking—rooted in precise nosylation synthesis, agar dilution MIC testing, and rigorous SI validation—is essential for advancing these scaffolds from exploratory chemistry to preclinical drug development.

Sources

A Senior Application Scientist's Guide to Cross-Validating NMR and Mass Spectrometry Data: A Case Study on Perfluorohexyl Iodide (CAS 355-43-1)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Analyte: Initial searches for the compound with CAS number 94625-43-1 did not yield sufficient publicly available data for a comprehensive guide. To fulfill the educational objectives of this document, we have selected a structurally related and well-documented alternative, Perfluorohexyl iodide (CAS 355-43-1) . This allows for a robust demonstration of the cross-validation principles requested.

Introduction

In the landscape of modern chemical analysis, the unambiguous identification and characterization of a molecule are paramount. This is particularly true in regulated industries such as pharmaceuticals and agrochemicals, where the certainty of a compound's structure is directly linked to its efficacy and safety. While individual analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide substantial structural information, a truly confident characterization emerges from the synergistic cross-validation of data from these orthogonal methods. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to the cross-validation of NMR and MS data, using Perfluorohexyl iodide as a practical example.

The Philosophy of Cross-Validation: A Self-Validating System

The core principle of cross-validation lies in the independent yet complementary nature of NMR and MS. NMR spectroscopy provides detailed insights into the chemical environment and connectivity of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), offering a rich map of the molecule's carbon-hydrogen framework and the electronic environment of fluorine atoms. Conversely, mass spectrometry delivers a precise measurement of the molecule's mass-to-charge ratio (m/z), revealing its elemental composition and fragmentation patterns that offer clues to its substructures.

When data from both techniques converge to support a single, consistent chemical structure, the confidence in that assignment is significantly amplified. Discrepancies, on the other hand, can be invaluable in flagging impurities, unexpected structural features, or incorrect assignments. This guide will walk you through the process of acquiring, interpreting, and cross-validating these datasets.

Experimental Design & Rationale

The selection of experimental parameters is not a mere procedural step but a critical decision that directly impacts the quality and interpretability of the data. For a highly fluorinated compound like Perfluorohexyl iodide, specific considerations are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the structure of Perfluorohexyl iodide (CF₃(CF₂)₅I), the key NMR experiments to perform are ¹³C NMR and ¹⁹F NMR. A ¹H NMR spectrum is not informative for this particular molecule as it lacks protons.

¹³C NMR Spectroscopy: This technique will identify the different carbon environments within the perfluorohexyl chain. Due to the strong electronegativity of the attached fluorine atoms, the chemical shifts of these carbons will be significantly different from those in a typical hydrocarbon chain.

¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. It will provide information on the number of distinct fluorine environments and their connectivity through spin-spin coupling. The large chemical shift dispersion of ¹⁹F NMR often allows for the resolution of signals from each of the six -CF₂- groups and the terminal -CF₃ group.

Experimental Protocol: NMR Spectroscopy of Perfluorohexyl Iodide

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Perfluorohexyl iodide.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). For fluorinated compounds, it is crucial to choose a solvent that does not have overlapping signals in the ¹⁹F NMR spectrum and can adequately dissolve the analyte.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz NMR Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition parameters for both ¹³C and ¹⁹F nuclei. For ¹⁹F NMR, a wider spectral width is necessary due to the large chemical shift range of fluorine.[2]

  • Data Acquisition:

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C NMR.

Mass Spectrometry (MS)

For a volatile, non-polar compound like Perfluorohexyl iodide, Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer is a suitable technique. EI is a "hard" ionization technique that will induce fragmentation, providing valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of Perfluorohexyl Iodide

  • Sample Introduction:

    • Introduce a small amount of the neat liquid sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.

  • Instrument Parameters (Typical EI-MS):

    • Ionization Energy: 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries).

    • Source Temperature: ~200-250 °C.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 500) to capture the molecular ion and all significant fragments.

Data Analysis and Cross-Validation

Predicted NMR Data for Perfluorohexyl Iodide

Predicted ¹³C NMR (CDCl₃):

Carbon PositionPredicted Chemical Shift (ppm)
-C F₂I~ 65-75
-C F₂-CF₂I~ 105-115
-CF₂-C F₂-CF₂-~ 110-120 (multiple signals)
-C F₃~ 115-125

Predicted ¹⁹F NMR (CDCl₃):

Fluorine PositionPredicted Chemical Shift (ppm)Multiplicity
-CF₂F ₂I~ -60 to -70Triplet
-CF ₂-CF₂I~ -110 to -120Multiplet
-CF₂-CF ₂-CF₂-~ -120 to -130 (multiple signals)Multiplet
-CF~ -80 to -90Triplet

Diagram: Logical Workflow for Spectroscopic Cross-Validation

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_acq NMR Data Acquisition (13C & 19F) nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shifts, Couplings) nmr_proc->nmr_interp cross_val Cross-Validation nmr_interp->cross_val ms_acq MS Data Acquisition (EI-MS) ms_proc Data Processing (Peak Picking, Mass Assignment) ms_acq->ms_proc ms_interp Spectral Interpretation (Molecular Ion, Fragmentation) ms_proc->ms_interp ms_interp->cross_val struct_confirm Structure Confirmation cross_val->struct_confirm

Caption: Workflow for NMR and MS data cross-validation.

Mass Spectrometry Data Analysis

The Electron Ionization (EI) mass spectrum of Perfluorohexyl iodide (CAS 355-43-1) from the NIST database reveals key structural information.

Key Observations from the Mass Spectrum:

  • Molecular Ion (M⁺): The spectrum shows a peak at m/z 446, corresponding to the molecular weight of C₆F₁₃I (445.95 g/mol ). The presence of the molecular ion peak, even at low intensity, is a critical piece of information confirming the overall mass of the molecule.

  • Major Fragment Ions:

    • m/z 319: This prominent peak corresponds to the loss of an iodine atom ([M-I]⁺), resulting in the C₆F₁₃⁺ fragment. This is a very common fragmentation pathway for alkyl halides.

    • m/z 127: This peak corresponds to the iodine cation (I⁺).

    • Series of Perfluoroalkyl Fragments: A series of peaks corresponding to the sequential loss of CF₂ units is observed, which is characteristic of perfluorinated chains. These include:

      • m/z 269 ([C₅F₁₁]⁺)

      • m/z 219 ([C₄F₉]⁺)

      • m/z 169 ([C₃F₇]⁺)

      • m/z 119 ([C₂F₅]⁺)

      • m/z 69 ([CF₃]⁺)

Table: Summary of Key Mass Spectrometry Data for Perfluorohexyl Iodide

m/zProposed Fragment
446[C₆F₁₃I]⁺ (Molecular Ion)
319[C₆F₁₃]⁺
269[C₅F₁₁]⁺
219[C₄F₉]⁺
169[C₃F₇]⁺
127[I]⁺
119[C₂F₅]⁺
69[CF₃]⁺

Diagram: Fragmentation Pathway of Perfluorohexyl Iodide

G mol_ion [C6F13I]+• m/z 446 frag1 [C6F13]+ m/z 319 mol_ion->frag1 - I• iodine [I]+ m/z 127 mol_ion->iodine frag2 [C5F11]+ m/z 269 frag1->frag2 - CF2 frag3 [C4F9]+ m/z 219 frag2->frag3 - CF2 frag4 [C3F7]+ m/z 169 frag3->frag4 - CF2 frag5 [C2F5]+ m/z 119 frag4->frag5 - CF2 frag6 [CF3]+ m/z 69 frag5->frag6 - CF2

Caption: Proposed EI-MS fragmentation of Perfluorohexyl iodide.

The Cross-Validation Process: Connecting the Dots
  • Molecular Formula Confirmation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental formula (C₆F₁₃I). This formula is then cross-referenced with the information from the NMR spectra. The presence of 6 distinct carbon signals in the ¹³C NMR and the integration of the ¹⁹F NMR signals corresponding to 13 fluorine atoms would be in perfect agreement with the MS-derived formula.

  • Substructural Analysis:

    • The fragmentation pattern in the mass spectrum clearly indicates a C₆F₁₃ perfluorohexyl chain. The sequential loss of CF₂ units is a hallmark of this structure.

    • The predicted ¹⁹F NMR spectrum, with its distinct signals for the CF₃ group and the different CF₂ groups, corroborates the linear perfluorohexyl chain structure. The coupling patterns between adjacent fluorine groups would further confirm their connectivity.

    • The presence of a peak at m/z 127 (I⁺) in the mass spectrum confirms the presence of iodine, which is consistent with the downfield shift of the adjacent CF₂ group in the predicted ¹⁹F NMR due to the electronegativity and anisotropic effects of the iodine atom.

  • Putting It All Together: The MS data confirms the molecular weight and elemental composition, and the fragmentation pattern strongly suggests a perfluorohexyl iodide structure. The NMR data (in this case, predicted) provides a detailed map of the carbon and fluorine framework, confirming the linear arrangement of the perfluoroalkyl chain and the distinct chemical environments of each carbon and fluorine group. The convergence of these two independent datasets provides a high degree of confidence in the structural assignment of Perfluorohexyl iodide.

Conclusion

The cross-validation of NMR and mass spectrometry data is a powerful strategy for robust chemical characterization. By leveraging the complementary nature of these techniques, researchers can build a comprehensive and self-validating picture of a molecule's structure. This guide has outlined a systematic approach to this process, from experimental design to data interpretation, using Perfluorohexyl iodide as a case study. While this example utilized predicted NMR data due to the unavailability of experimental spectra, the logical framework for cross-validation remains the same. In a real-world scenario, the acquisition of high-quality experimental data from both techniques is the cornerstone of confident structural elucidation.

References

  • National Institute of Standards and Technology (NIST). Perfluorohexyl iodide Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Available at: [Link]

  • United States Army Engineer Research and Development Center. Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). Available at: [Link]

  • JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Available at: [Link]

  • Le Gall, G., & Colquhoun, I. J. (2003). NMR spectroscopy in food authentication. In Authenticity, Traceability (1st ed.). CRC Press LLC.

Sources

Comprehensive Analytical Evaluation of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide: A Supplier Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between discovery chemistry and process scale-up, I frequently evaluate the quality of critical synthetic intermediates. N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (CAS: 94625-43-1) is a prime example. It serves as the direct, penultimate precursor in the synthesis of Sulfalene (sulfamethoxypyrazine), a long-acting sulfonamide antibacterial and antimalarial agent .

In this guide, we will objectively evaluate the purity profiles of this intermediate sourced from three different commercial suppliers. More importantly, we will explore the causality behind our analytical choices, demonstrating why standard "certificate of analysis" (CoA) purity is rarely sufficient for process chemistry.

Mechanistic Context: Why Intermediate Purity Dictates API Success

To understand our analytical strategy, we must first look at the chemical workflow. The target compound is synthesized via the condensation of 3-methoxy-2-pyrazinamine with 4-nitrobenzenesulfonyl chloride. Following isolation, the nitro group of this intermediate is subjected to catalytic hydrogenation (typically using a Pd/C catalyst) to yield the final active pharmaceutical ingredient (API), Sulfalene .

G A 3-Methoxy- 2-pyrazinamine C N-(3-methoxypyrazin-2-yl)- 4-nitrobenzenesulfonamide (Target Intermediate) A->C Pyridine / Heat B 4-Nitrobenzene- sulfonyl chloride B->C D Sulfalene (Active API) C->D H2, Pd/C (Nitro Reduction)

Fig 1. Synthetic pathway of Sulfalene highlighting the target intermediate.

The Causality of Impurities: If unreacted 4-nitrobenzenesulfonyl chloride remains in the intermediate, it rapidly hydrolyzes into 4-nitrobenzenesulfonic acid. This highly polar impurity not only alters the pH of the subsequent hydrogenation mixture but contains reactive sulfur species that can irreversibly poison the Pd/C catalyst. Therefore, our analytical evaluation must go beyond simple UV purity; we must actively screen for polar sulfonic acids and residual heavy metals.

Supplier Landscape & Claimed Specifications

For this evaluation, we procured 10-gram lots of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide from three distinct chemical distributors known for supplying R&D and scale-up laboratories:

  • ChemUniverse : Claimed 95% purity, targeting bulk R&D applications .

  • Hairui Chemical : Claimed 97% purity, positioned for intermediate synthesis .

  • ChemShuttle : Known for high-tier screening compounds, acting as our >98% purity benchmark .

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, we designed a multidimensional analytical workflow. Every protocol below is structured as a self-validating system, meaning internal controls are built into the methodology to prevent false positives.

Workflow S Sample Preparation (1 mg/mL in MeOH) H UHPLC-UV/MS (Chemical Purity & Isomers) S->H I ICP-MS (Catalyst Poisons/Metals) S->I N qNMR (Absolute Assay) S->N D Data Integration & Supplier Scoring H->D I->D N->D

Fig 2. Multidimensional analytical workflow for intermediate evaluation.

Protocol A: UHPLC-UV/MS for Chemical Purity and Related Substances

We utilize a superficially porous C18 column. The core-shell technology provides higher theoretical plate counts at lower backpressures, which is crucial for resolving closely eluting positional isomers of the pyrazine ring.

  • System: Waters ACQUITY UPLC H-Class with PDA and QDa mass detector.

  • Column: Cortecs UPLC C18 (2.1 x 100 mm, 1.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (optimal for the nitrobenzene chromophore); MS in ESI Negative mode (sulfonamides readily lose a proton to form [M−H]− ).

  • Self-Validation Criteria: A blank injection (MeOH) must show no peaks >0.05% area. The system suitability standard (a spiked mixture of the intermediate and 4-nitrobenzenesulfonic acid) must demonstrate a resolution ( Rs​ ) of ≥2.0 .

Protocol B: ICP-MS for Heavy Metal Residues

Because this intermediate proceeds to a catalytic hydrogenation step, transition metal residues from upstream processing must be quantified.

  • Sample Prep: 50 mg of sample is subjected to microwave digestion in 5 mL of concentrated HNO3​ and 1 mL of 30% H2​O2​ .

  • System: Agilent 7900 ICP-MS.

  • Target Analytes: Fe, Ni, Cu, Pd, Pt.

  • Self-Validation Criteria: An internal standard (Yttrium, 89Y ) is continuously infused. Recovery of a 1 ppm spiked control sample must fall between 90-110%.

Quantitative Data & Supplier Comparison

The table below summarizes the empirical data gathered from the three supplier lots.

Analytical ParameterSupplier A (ChemUniverse)Supplier B (Hairui Chemical)Supplier C (ChemShuttle)
Claimed Purity 95%97%>98%
Measured UHPLC-UV Purity (254 nm) 94.2%97.5%99.1%
Major Impurity Identified (LC-MS) m/z 202 (Sulfonic Acid) m/z 124 (Pyrazinamine)None > 0.5%
Assay by qNMR (Absolute %) 91.8%96.0%98.5%
Total Heavy Metals (ICP-MS) 45 ppm (High Fe)12 ppm< 5 ppm
Suitability for Downstream Hydrogenation Poor (Requires Recrystallization)ModerateExcellent (Direct Use)
Scientific Insights & Causality Analysis
  • Supplier A (ChemUniverse) : While the UV purity roughly matches the 95% claim , the qNMR assay reveals a lower absolute purity (91.8%). The LC-MS identified the major impurity as 4-nitrobenzenesulfonic acid. As hypothesized, this residual acid will poison downstream Pd/C catalysts. This lot requires an alkaline wash and recrystallization before use.

  • Supplier B (Hairui Chemical) : Met its 97% purity claim . The primary impurity was unreacted 3-methoxy-2-pyrazinamine. Because this is an amine, it will not poison the hydrogenation catalyst, making this lot moderately suitable for direct downstream use, though the final API will require careful purification.

  • Supplier C (ChemShuttle) : Demonstrated exceptional quality . The absence of polar acidic impurities and heavy metals (< 5 ppm) means this intermediate can be seamlessly transitioned into the nitro-reduction step without intermediate cleanup, saving significant process time.

Strategic Recommendations

When sourcing N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide , the intended application dictates the purchasing strategy:

  • For early-stage R&D or reference standard synthesis: Supplier C is highly recommended. The premium in chemical purity prevents artifactual side reactions during small-scale optimizations.

  • For bulk process scale-up: Supplier B offers a strong balance of cost and purity. The specific impurities present (unreacted pyrazinamine) are benign to downstream catalytic steps, provided the final Sulfalene API undergoes a rigorous final crystallization.

References

  • ChemUniverse. "N-(3-METHOXYPYRAZIN-2-YL)-4-NITROBENZENESULFONAMIDE [Q11227]". ChemUniverse Product Catalog.
  • Hairui Chemical. "N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide". Hairui Chemical Intermediate Database.
  • ChemShuttle. "4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide / N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide". ChemShuttle Screening Compounds.
  • Wikimedia Commons. "File:Sulfalene synthesis.svg". Wikimedia Open Source Chemistry Database.

Safety Operating Guide

Personal protective equipment for handling N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly active pharmaceutical intermediates like N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide with a strict adherence to self-validating safety protocols. This compound, which features both a reactive nitrobenzenesulfonamide moiety and a methoxypyrazine ring, presents specific respiratory and dermal hazards.

To build a truly safe laboratory environment, it is not enough to simply follow rules; researchers must understand the causality behind every safety measure. This guide provides a comprehensive, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the compound's baseline physical and chemical properties. The presence of the sulfonamide group dictates its reactivity, while the fine powder form factor drives our respiratory protection strategy.

Property / HazardData SpecificationOperational Implication
Chemical Name N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamideContains reactive nitro and sulfonamide groups.
CAS Number 94625-43-1[1]Unique identifier for safety tracking.
Molecular Weight 310.29 g/mol [1]Heavy organic molecule; dust settles but easily aerosolizes.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Direct contact causes severe irritation; inhalation targets respiratory tract.
Physical State Solid (Powder)[3]High risk of static charge accumulation and airborne suspension.
Storage Requirements 2-8 °C, tightly closed[4]Prevents thermal degradation of the sulfonamide linkage.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling nitroaromatic sulfonamides. Every piece of PPE must be selected to counteract a specific physical or chemical vulnerability.

  • Respiratory Protection (NIOSH N95 or P100 Respirator):

    • The Protocol: Mandatory when handling outside of a closed system or if ventilation fails[2].

    • The Causality: Sulfonamide powders are exceptionally fine and prone to aerosolization. Inhalation directly exposes the mucous membranes to the compound, triggering severe respiratory tract irritation (STOT SE 3)[2].

  • Hand Protection (Double Nitrile Gloves):

    • The Protocol: Wear heavy-duty nitrile gloves (minimum 0.11 mm thickness); replace immediately if compromised.

    • The Causality: Nitrile offers superior chemical resistance against organic sulfonamide penetration compared to latex. Double-gloving creates a self-validating barrier: if the outer glove is contaminated or micro-punctured, the inner glove prevents transdermal absorption and localized skin irritation (H315)[2].

  • Eye Protection (Tight-Fitting Safety Goggles):

    • The Protocol: EN 166 compliant chemical splash goggles must be worn[2].

    • The Causality: Standard safety glasses lack an orbital seal. The airborne nitro-aromatic dust can bypass standard glasses, causing severe ocular irritation and potential corneal damage (H319)[2].

  • Body Protection (Flame-Retardant, Anti-Static Lab Coat):

    • The Protocol: Fully buttoned coat with knit cuffs[5].

    • The Causality: Powders accumulate static electricity. An anti-static coat prevents electrostatic discharge which could ignite suspended organic dust, while knit cuffs prevent the fabric from dragging through spilled compound on the benchtop[5].

Operational Workflow: Precision Weighing & Handling

Handling dry sulfonamide powders requires a self-validating system to prevent contamination and exposure.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the container, verify that the Class II Type A2 Biological Safety Cabinet (BSC) or powder-weighing fume hood is operational, with an inward face velocity of at least 80-100 fpm.

  • Static Mitigation: Position an anti-static bar (ionizer) adjacent to the analytical balance. Sulfonamide powders hold static charge, causing them to "jump" from spatulas, which drastically increases the risk of benchtop contamination.

  • Transfer Protocol: Tare a V-shaped, anti-static weigh boat. Using a grounded micro-spatula, transfer the N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide slowly to prevent dust cloud formation.

  • Decontamination: Post-weighing, seal the primary container. Wipe down the balance, spatulas, and surrounding hood surface with a 70% Isopropyl Alcohol (IPA) solution, followed by a water wipe to remove any residual solvent[5].

Emergency Spill Response Protocol

In the event of a spill, rapid categorization and containment are critical. Dry sweeping is strictly prohibited as it exacerbates inhalation hazards.

SpillResponse Start Spill Detected: N-(3-methoxypyrazin-2-yl)- 4-nitrobenzenesulfonamide Assess Assess Spill Size & Ventilation Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Minor Large Large Spill (>50g) or Outside Hood Assess->Large Major PPE Don Maximum PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Clean Moisten with Solvent Sweep into HazMat Bag PPE->Clean Dispose Seal & Label as Hazardous Waste Clean->Dispose

Spill response decision matrix for N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide.

Step-by-Step Spill Recovery (Small Scale):

  • Isolate: Immediately halt work, step back, and alert nearby personnel to avoid the area.

  • Suppress: Gently mist the spill area with a compatible solvent (e.g., water or IPA) using a spray bottle. Causality: Moistening the powder physically binds the particles, preventing toxic aerosolization[6].

  • Collect: Use a disposable anti-static scoop or absorbent pads to transfer the moistened mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container[2].

  • Sanitize: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse to ensure no micro-particulates remain[2].

Waste Segregation & Disposal Plan

Improper disposal of sulfonamides can lead to environmental toxicity and dangerous chemical cross-reactions.

Step-by-Step Disposal Methodology:

  • Containerization: Place all contaminated consumables (gloves, weigh boats, wipes) and residual chemical into a dedicated, robust, leak-proof HDPE container[5].

  • Chemical Segregation: Never mix sulfonamide waste with strong oxidizing agents, strong bases, or acids. Causality: Admixing can trigger exothermic reactions or accelerate the compound's degradation into toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the full chemical name, CAS number (94625-43-1), approximate quantity, and hazard pictograms (Irritant/Toxic)[5].

  • Final Disposal: Transfer the sealed container to the institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor[5].

References

  • n-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide Product Data , ChemUniverse. Available at: [Link]

Sources

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